(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHVZSXNBBQKW-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical sciences, offering not just procedural steps but also the underlying principles that validate the structural assignment.
Introduction: The Significance of Structural Verification
(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a molecule featuring a stereogenic center within a pyrrolidinol ring, which is in turn substituted with a 2-chloropyrimidine moiety. The precise three-dimensional arrangement of atoms, or its stereochemistry, is critical as it can profoundly influence the compound's pharmacological and toxicological properties. Therefore, unambiguous confirmation of its structure, including its absolute configuration, is a non-negotiable prerequisite for its use in any research or development context.
This guide will detail a multi-technique approach to structural elucidation, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the molecular identity and stereochemistry of the target compound.
Foundational Analysis: Confirming the Molecular Blueprint
Prior to in-depth spectroscopic analysis, foundational data is gathered to confirm the elemental composition and molecular weight.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃O | [1] |
| Molecular Weight | 199.64 g/mol | [1] |
| CAS Number | 1379439-07-2 | [1] |
| IUPAC Name | (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol | [1] |
This foundational data is typically confirmed via high-resolution mass spectrometry and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, the expected ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the protons on the pyrimidine and pyrrolidinol rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | d | 1H | H-6 (pyrimidine) | The proton at the 6-position of the pyrimidine ring is a doublet due to coupling with H-5 and is deshielded by the adjacent nitrogen atoms. |
| ~6.5 | d | 1H | H-5 (pyrimidine) | The proton at the 5-position of the pyrimidine ring is a doublet due to coupling with H-6. |
| ~4.5 | m | 1H | H-3 (pyrrolidinol) | The proton attached to the carbon bearing the hydroxyl group is expected to be a multiplet due to coupling with the adjacent methylene protons. |
| 3.6-3.9 | m | 4H | H-2, H-5 (pyrrolidinol) | The protons on the carbons adjacent to the nitrogen atom are expected to be multiplets and are deshielded by the nitrogen. |
| 2.0-2.2 | m | 2H | H-4 (pyrrolidinol) | The protons on the carbon adjacent to the chiral center are expected to be multiplets. |
| (variable) | br s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature; it often appears as a broad singlet. |
d: doublet, m: multiplet, br s: broad singlet
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-4 (pyrimidine) | The carbon atom attached to the nitrogen of the pyrrolidinol ring is significantly deshielded. |
| ~161 | C-2 (pyrimidine) | The carbon atom bonded to chlorine and two nitrogen atoms is highly deshielded. |
| ~158 | C-6 (pyrimidine) | The carbon atom in the pyrimidine ring adjacent to a nitrogen atom. |
| ~105 | C-5 (pyrimidine) | The carbon atom in the pyrimidine ring. |
| ~70 | C-3 (pyrrolidinol) | The carbon atom bonded to the hydroxyl group. |
| ~55 | C-2 (pyrrolidinol) | The carbon atom adjacent to the nitrogen atom. |
| ~48 | C-5 (pyrrolidinol) | The carbon atom adjacent to the nitrogen atom. |
| ~35 | C-4 (pyrrolidinol) | The carbon atom in the pyrrolidinol ring. |
Experimental Protocol for NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] The spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ¹H.[2] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be performed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected mass spectrum would show a prominent molecular ion peak [M+H]⁺ at m/z 199.64. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+H+2]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the molecular ion would reveal characteristic fragment ions that help to confirm the structure.
| Predicted m/z | Proposed Fragment | Rationale for Fragmentation |
| 181.0 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxyl group. |
| 164.0 | [M+H - Cl]⁺ | Loss of the chlorine atom. |
| 129.5 | [C₄H₄ClN₃]⁺ | Cleavage of the bond between the pyrimidine ring and the pyrrolidinol ring. |
| 70.0 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidinol ring. |
The fragmentation of compounds containing a pyrrolidine group can sometimes be dominated by the formation of a stable pyrrolidinium ion, which may limit the observation of other fragments.[1] In such cases, techniques like in-source fragmentation can be employed to promote the loss of the pyrrolidine moiety and allow for more detailed analysis of the core structure.[1]
Experimental Protocol for Mass Spectrometry
A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the electrospray ionization source of a mass spectrometer.[3] The instrument parameters are optimized to achieve good ionization and signal intensity.[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic (pyrimidine) |
| 2950-2850 | C-H stretch | Aliphatic (pyrrolidinol) |
| 1620-1580 | C=N, C=C stretch | Pyrimidine ring |
| 1450-1350 | C-N stretch | Amine (pyrrolidinol) |
| 1150-1050 | C-O stretch | Secondary alcohol |
| 800-700 | C-Cl stretch | Chloroalkane |
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would be strong evidence for the hydroxyl group. The characteristic absorptions of the pyrimidine ring would confirm the presence of this heterocyclic system.
Experimental Protocol for IR Spectroscopy
A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[3] The spectrum is then recorded using an FTIR spectrometer.[3]
Single-Crystal X-ray Crystallography: Unambiguous Determination of Absolute Stereochemistry
While NMR, MS, and IR can confirm the connectivity and functional groups of the molecule, they cannot, without the use of chiral auxiliaries, definitively determine the absolute configuration of the stereocenter. Single-crystal X-ray crystallography is the gold standard for this purpose.
The Principle of Chiral Discrimination by X-ray Diffraction
X-ray crystallography works by diffracting X-rays off the electron clouds of atoms in a crystal lattice. For chiral molecules, the diffraction pattern can be used to determine the absolute configuration through a phenomenon known as anomalous dispersion. When using an X-ray source with a wavelength near an absorption edge of one of the atoms in the crystal (often a heavier atom, but possible with lighter atoms using a copper X-ray source), the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of certain pairs of reflections (Bijvoet pairs) that are related by a center of symmetry. The analysis of these differences allows for the unambiguous assignment of the absolute configuration.
Experimental Protocol for X-ray Crystallography
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Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. For light-atom structures, a copper X-ray source is often preferred to enhance the anomalous scattering effect. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the positions of the atoms within the unit cell. The structure is then refined to obtain the final atomic coordinates, bond lengths, and bond angles. The Flack parameter is calculated to provide a statistical measure of the correctness of the assigned absolute configuration. A Flack parameter close to zero for the correct enantiomer confirms the assignment.
Caption: Workflow for single-crystal X-ray crystallography.
Chiral Chromatography: Assessment of Enantiomeric Purity
While X-ray crystallography can determine the absolute configuration of a single crystal, it does not provide information about the enantiomeric purity of the bulk sample. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
Methodologies for Chiral HPLC
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Direct Method: The enantiomers are separated on a chiral stationary phase (CSP), which is a column packed with a chiral material. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds.
-
Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Experimental Protocol for Chiral HPLC (Direct Method)
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Column Selection: A suitable polysaccharide-based chiral column is chosen.
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Mobile Phase Optimization: A mixture of solvents, such as hexane and isopropanol, is used as the mobile phase. The ratio of the solvents is optimized to achieve good separation of the enantiomers.
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Analysis: A solution of the compound is injected into the HPLC system. The enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times, resulting in two separate peaks in the chromatogram. The relative area of the two peaks is used to calculate the enantiomeric excess.
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a clear demonstration of the power of a multi-technique analytical approach. While each method provides valuable information, it is the synergy of the data from NMR, MS, IR, and X-ray crystallography that provides the unequivocal proof of structure required for progression in a research and development setting. This guide has outlined the theoretical basis and practical considerations for each of these techniques, providing a robust framework for the structural characterization of this and other novel chiral molecules.
References
- Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
- Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
- Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930–4932.
- Chaudhary, J. (2025, March 20).
- Alver, Ö., Parlak, C., & Bilge, M. (n.d.). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 7, 2026, from [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved March 7, 2026, from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved March 7, 2026, from [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved March 7, 2026, from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved March 7, 2026, from [Link]
- Winter, N. S. (2021). Absolute Configuration of Small Molecules by Co‐Crystallization.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6), 601.
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PubChem. (n.d.). 2-Amino-4-chloropyrimidine. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved March 7, 2026, from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved March 7, 2026, from [Link]
- Horak, V., & Papoušková, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 163-171.
- Yadav, K. K., Sharma, A., Kumar, A. M., Zunjarrao, A. Y., & Chourasiya, S. S. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1).
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International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Figure 2: Characterization of the prepared compounds. The FTIR spectra.... Retrieved March 7, 2026, from [Link]
- Al-Omair, M. A., Ali, A. A., El-Emam, A. A., & Ghorab, M. M. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Molecules, 21(11), 1468.
- Zhang, Y., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(6), 1648-1658.
- Ajani, O. O., Familoni, O. B., Echeme, J. O., & Wu, F. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 1-13.
- Lee, H., et al. (2025).
- Singh, S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 1234.
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A Technical Guide to (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol: A Key Building Block in Modern Drug Discovery
CAS Number: 1379439-07-2 Molecular Formula: C₈H₁₀ClN₃O Molecular Weight: 199.64 g/mol
Abstract
(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a chiral heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a reactive chloropyrimidine moiety and a stereodefined hydroxypyrrolidine ring, make it a sought-after intermediate for the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in medicinal chemistry, with a particular focus on the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions, such as hydrogen bonding, make it an attractive component in the design of molecules with specific biological activities. When functionalized with a reactive pyrimidine ring, as in the case of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, the resulting molecule becomes a versatile synthon for creating diverse chemical libraries for drug screening.
The pyrimidine core is another critical pharmacophore, particularly in the realm of kinase inhibitors. Many approved kinase inhibitors feature a pyrimidine ring that often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.[3] The presence of a chlorine atom at the 2-position of the pyrimidine ring in the title compound offers a handle for further chemical modification through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.
This guide will delve into the technical aspects of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, providing a robust foundation for its synthesis and application in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol | [4] |
| CAS Number | 1379439-07-2 | [4] |
| Molecular Formula | C₈H₁₀ClN₃O | [4] |
| Molecular Weight | 199.64 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [4] |
| SMILES | ClC1=NC=CC(N(CC2)C[C@H]2O)=N1 | [4] |
| InChI Key | DLZHVZSXNBBQKW-UHFFFAOYSA-N | [3] |
| Storage | Room Temperature | [3] |
Synthesis and Mechanism
The synthesis of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the regioselective displacement of one of the chlorine atoms of 2,4-dichloropyrimidine by the secondary amine of (S)-pyrrolidin-3-ol.
Rationale for the Synthetic Approach
The choice of 2,4-dichloropyrimidine as the starting material is strategic due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the greater electron deficiency at the C4 position, which is influenced by the positions of the two nitrogen atoms in the pyrimidine ring.[2] This inherent reactivity allows for a controlled, stepwise functionalization of the pyrimidine core.
The use of a chiral starting material, (S)-pyrrolidin-3-ol, ensures the stereochemical integrity of the final product, which is often crucial for achieving the desired biological activity and selectivity in drug candidates.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for SNAr reactions on dichloropyrimidines.[5][6]
dot
Caption: Synthetic workflow for (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 equivalent) in ethanol (0.2 M), add (S)-pyrrolidin-3-ol (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Extraction: Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol.
Mechanistic Insights
The reaction proceeds via a classic SNAr mechanism, which is a two-step process.
dot
Caption: Simplified mechanism of the SNAr reaction.
-
Nucleophilic Attack: The nitrogen atom of (S)-pyrrolidin-3-ol acts as a nucleophile and attacks the electron-deficient C4 carbon of the pyrimidine ring. This leads to the formation of a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex.
-
Loss of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion from the C4 position, resulting in the formation of the final product.
The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product side.
Analytical Characterization
The structural confirmation of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons (typically in the aromatic region), the pyrrolidine ring protons (in the aliphatic region), and the hydroxyl proton. The stereocenter at C3 of the pyrrolidine ring will lead to diastereotopic protons, resulting in more complex splitting patterns for the adjacent methylene groups. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and pyrrolidine rings. The chemical shifts will be indicative of their electronic environment. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight (199.64 for C₈H₁₀ClN₃O) should be observed, along with characteristic fragmentation patterns. |
| IR Spec. | Absorption bands corresponding to O-H stretching (for the hydroxyl group), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrimidine ring), and C-Cl stretching. |
Applications in Drug Discovery
The primary application of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is as a key intermediate in the synthesis of kinase inhibitors, particularly for Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[7][8]
Role in Kinase Inhibitor Scaffolds
The 2-chloropyrimidine moiety serves as a versatile anchor for building more complex molecules. The remaining chlorine atom at the C2 position can be displaced by another nucleophile in a subsequent SNAr reaction. This allows for the introduction of various pharmacophoric groups that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
The (S)-3-hydroxypyrrolidine portion of the molecule can also play a crucial role in drug-target interactions. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with the target protein. Furthermore, the pyrrolidine ring can be further functionalized to optimize the physicochemical properties of the final compound, such as solubility and membrane permeability.
dot
Caption: Logical workflow for utilizing the title compound in drug discovery.
Potential Therapeutic Areas
Given its utility in the synthesis of JAK and BTK inhibitors, drug candidates derived from (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol have potential applications in the treatment of a range of diseases, including:
-
Autoimmune Diseases: Rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[7]
-
Oncology: Various hematological malignancies such as lymphoma and leukemia.[8]
-
Inflammatory Conditions: Other inflammatory disorders where JAK or BTK signaling pathways are dysregulated.
Conclusion
(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a strategically designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its stereodefined structure, coupled with the versatile reactivity of the chloropyrimidine core, provides a powerful platform for the synthesis of novel and highly specific therapeutic agents. The detailed understanding of its synthesis, properties, and applications presented in this guide will be invaluable to scientists working at the forefront of drug discovery and development, particularly in the competitive field of kinase inhibitor research.
References
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide.
- European Patent Office. (2010, October 1). PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS (EP 2488524 B1).
- Request PDF. (n.d.).
- Advanced ChemBlocks. (2026, March 6). (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol.
- Drug Hunter. (n.d.). Patents.
- PubMed. (2015, February 15). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold.
- Wikipedia. (n.d.). Janus kinase inhibitor.
- MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Sigma-Aldrich. (n.d.). 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol.
- Eli Lilly and Co. (2024, March 12).
- DOE PAGES - OSTI. (2018, January 3). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
- PharmaBlock. (n.d.).
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- PubMed. (2020, August 1).
- Google Patents. (n.d.). Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl).
- Request PDF. (n.d.). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
- Pendidikan Kimia. (n.d.).
- Sigma-Aldrich. (n.d.). (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol.
- Google Patents. (n.d.). Therapeutic compositions, products of manufacture and methods for ameliorating or preventing coronavirus infection.
- PMC. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
- Google Patents. (n.d.).
- International Centre for Diffraction Data. (n.d.).
- Google Patents. (n.d.).
- Revolution Medicines. (2020, March 18). Revolution Medicines Announces Issuance of U.S. Patent Covering Compositions of Matter for its Clinical-Stage SHP2 Inhibitor Program.
- The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
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- 3. 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol | 954228-36-5 [sigmaaldrich.com]
- 4. (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol 95% | CAS: 1379439-07-2 | AChemBlock [achemblock.com]
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The Structural and Mechanistic Role of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol in Targeted Kinase Inhibition
Executive Summary
In modern rational drug design, the development of highly selective kinase inhibitors relies heavily on privileged molecular scaffolds. (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1379439-07-2) is a critical, stereospecific building block used extensively in the synthesis of 2,4-diaminopyrimidine-based therapeutics. Rather than acting as a standalone drug, this intermediate provides the foundational pharmacophore required to achieve precise target engagement, exceptional potency, and critical isoform selectivity in kinases such as JAK1, CK1ε, and Sphingosine Kinase 1[1][2][3].
This whitepaper deconstructs the dual "mechanism of action" of this compound: its chemical reactivity as an electrophilic synthetic intermediate, and its pharmacodynamic role in driving ATP-competitive kinase inhibition.
Chemical Mechanism of Action: Regioselective Reactivity
The utility of (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol stems from the inherent electronic properties of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 withdraw electron density from carbons 2, 4, and 6, making them highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
In this specific building block, the C4 position has already been functionalized with the (S)-pyrrolidin-3-ol moiety. Because the pyrrolidine nitrogen is electron-donating via resonance, it partially deactivates the pyrimidine ring. Consequently, the remaining C2-chlorine bond is less reactive than a typical 2,4-dichloropyrimidine.
Causality in Synthesis: To successfully displace the C2-chlorine with an incoming aniline or aliphatic amine (to form the final 2,4-diaminopyrimidine drug), standard room-temperature SNAr is insufficient. The reaction requires elevated thermal energy (often via microwave irradiation) and high-boiling protic solvents (like n-butanol) to stabilize the Meisenheimer complex transition state. Alternatively, Buchwald-Hartwig cross-coupling using Palladium catalysis is employed to overcome this activation barrier.
Biological Mechanism of Action: Pharmacodynamic Target Engagement
Once incorporated into a final therapeutic molecule, the structural elements of (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol execute a highly choreographed binding sequence within the kinase ATP-binding pocket.
The Pyrimidine Core: Hinge Region Anchoring
The 2,4-diaminopyrimidine scaffold acts as an ATP mimetic. The N1 nitrogen of the pyrimidine ring and the adjacent exocyclic NH (introduced at the C2 position) form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Leu959 in JAK1)[3]. This anchors the molecule deeply within the active site.
The (S)-Pyrrolidin-3-ol Tail: Solvent Pocket Precision
The true value of this specific intermediate lies in the C4-substituent. The (S)-pyrrolidin-3-ol ring projects outward from the hinge region toward the solvent-exposed channel and the ribose-binding pocket.
-
Stereospecificity: The chiral (S)-hydroxyl group acts as a precise hydrogen bond donor/acceptor.
-
Water-Mediated Networks: In highly selective JAK1 inhibitors, the (S)-OH group does not bind directly to the protein. Instead, it participates in a highly ordered, water-mediated hydrogen bond network with specific residues (e.g., Gly1020 and Asp1021)[3].
-
Selectivity Driver: Because these solvent-pocket residues and hydration networks vary significantly between kinase isoforms (e.g., JAK1 vs. JAK2/3), this stereospecific interaction is the primary driver of drug selectivity, mitigating off-target systemic toxicity[3].
Fig 1: Pharmacodynamic interactions of the diaminopyrimidine core and (S)-pyrrolidin-3-ol tail.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the critical nature of the (S)-pyrrolidin-3-ol moiety, the following table summarizes representative SAR data for a generic JAK inhibitor scaffold, demonstrating how modifications at the C4 position impact both potency and isoform selectivity.
| C4-Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) | Mechanistic Rationale |
| Hydrogen (-H) | 450.0 | 520.0 | 1.1x | Lacks solvent pocket engagement entirely. |
| N-Methyl | 120.0 | 115.0 | 0.9x | Disrupts the critical water-mediated H-bond network[3]. |
| Unsubstituted Pyrrolidine | 45.0 | 60.0 | 1.3x | Provides necessary steric bulk but lacks the H-bond donor. |
| (R)-Pyrrolidin-3-ol | 18.0 | 45.0 | 2.5x | Suboptimal spatial trajectory for the hydration network. |
| (S)-Pyrrolidin-3-ol | 0.5 | 156.0 | >312x | Optimal geometry for Gly1020/Asp1021 water-mediated H-bonds[3]. |
Self-Validating Experimental Protocols
The following protocols detail the synthesis of a final kinase inhibitor using (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol, followed by its biological validation. These are designed as self-validating systems to ensure data integrity at every step.
Protocol A: Microwave-Assisted SNAr Coupling
Objective: To synthesize a functionalized 2,4-diaminopyrimidine by coupling an aniline derivative to the C2 position of the building block.
-
Preparation: In a 10 mL microwave-safe reaction vial, combine (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol (1.0 eq) and the desired aniline derivative (1.2 eq).
-
Solvent & Base Selection: Suspend the mixture in n-butanol (3 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the incoming aniline nucleophile. n-Butanol is chosen for its high boiling point and protic nature, which stabilizes the polar transition state.
-
-
Reaction: Seal the vial and subject it to microwave irradiation at 130°C for 45 minutes.
-
Validation (In-Process): Monitor completion via LC-MS. The self-validating metric is the disappearance of the starting material mass [M+H]⁺ = 200.1 and the appearance of the product mass.
-
Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final inhibitor.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: To quantify the binding affinity (IC₅₀) of the synthesized compound against the target kinase.
-
Assay Setup: In a 384-well low-volume plate, dispense the target kinase (e.g., JAK1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Add the synthesized inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM).
-
Substrate & ATP Addition: Add the biotinylated peptide substrate and ATP.
-
Causality: The ATP concentration MUST be set precisely at the predetermined Michaelis constant (
) for the specific kinase batch. If ATP > , the assay will artificially under-report the potency of the ATP-competitive inhibitor.
-
-
Detection: After a 60-minute incubation at room temperature, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Validation (Quality Control): Calculate the Z'-factor using DMSO-only (high signal) and Staurosporine (low signal) control wells.
-
Self-Validation: The assay data is only considered trustworthy if the Z'-factor is
0.6, ensuring the signal window is robust enough to calculate an accurate IC₅₀.
-
Fig 2: Self-validating experimental workflow from chemical synthesis to structural biology.
References
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI.[Link]
-
Antitumor activity of PF-543 and PF-543 derivative (22c) as sphingosine kinase 1 inhibitors. Journal of Pharmaceutical Investigation.[Link]
-
Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]
Sources
(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol literature review
An In-Depth Technical Guide to the (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol Scaffold
Executive Summary
In the landscape of targeted therapeutics, the 2,4-disubstituted pyrimidine core remains a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors. (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1379439-07-2) serves as a highly versatile, chiral building block in medicinal chemistry. By leveraging the differential reactivity of the 2,4-dichloropyrimidine precursor, chemists can execute regioselective nucleophilic aromatic substitutions (SNAr) to construct complex, stereochemically pure active pharmaceutical ingredients (APIs). This whitepaper explores the structural causality, synthesis methodologies, and pharmacological implications of this critical intermediate.
Chemical Identity & Physicochemical Profiling
The strategic inclusion of the (S)-pyrrolidin-3-ol moiety is not arbitrary; it fundamentally alters the physicochemical properties of the pyrimidine core. The table below summarizes the core quantitative data for this intermediate [1].
| Property | Value |
| Product Name | (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol |
| CAS Number | 1379439-07-2 |
| Molecular Formula | C8H10ClN3O |
| Molecular Weight | 199.64 g/mol |
| SMILES | ClC1=NC=CC(N(CC2)C[C@H]2O)=N1 |
| Purity Standard | ≥ 95% (Commercial Grade) |
Mechanistic Rationale: Regioselectivity of the Pyrimidine Core
The synthesis of (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol relies on the inherent regioselectivity of 2,4-dichloropyrimidine. Understanding the causality behind this selectivity is critical for optimizing reaction conditions and avoiding unwanted byproducts.
Why does substitution occur at C4 instead of C2? The regioselectivity is governed by both thermodynamic and kinetic factors:
-
Bond Dissociation Energy (BDE): Density Functional Theory (DFT) calculations reveal that the C4–Cl bond is approximately 1.31 kcal/mol weaker than the C2–Cl bond, making it thermodynamically more susceptible to cleavage during nucleophilic attack [2].
-
Electronic Activation: The C4 position is highly electrophilic due to the synergistic inductive and resonance electron-withdrawing effects of the two adjacent nitrogen atoms (a para-like relationship to one nitrogen and an ortho-like relationship to the other) [3].
By keeping the reaction temperature low (0°C), the kinetic barrier for C2 substitution is maintained, ensuring exclusive mono-amination at the C4 position.
Experimental Protocols: A Self-Validating Synthesis System
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.
Protocol 1: Regioselective C4-Amination (Synthesis of the Intermediate)
Objective: Synthesize (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol while suppressing C2-substitution. Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the chiral pyrrolidin-3-ol for the electrophilic pyrimidine core.
-
Initialization: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) or ethanol (0.2 M concentration) under an inert nitrogen atmosphere.
-
Thermal Control: Chill the reaction vessel to 0°C using an ice bath. Causality: Low temperatures kinetically trap the reaction at the C4 position, preventing double substitution.
-
Addition: Add DIPEA (1.5 eq). Slowly add (S)-pyrrolidin-3-ol (1.05 eq) dropwise over 30 minutes to maintain a low localized concentration of the nucleophile.
-
Propagation: Stir at 0°C for 2 hours, then allow it to slowly warm to room temperature.
-
Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass is depleted and a dominant peak at m/z 200.1[M+H]+ appears.
-
Workup & Isolation: Quench with water, extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
-
Validation (Final): ¹H NMR will confirm the loss of the C4-Cl symmetry and the integration of the chiral pyrrolidine protons.
Fig 1: Regioselective synthesis workflow of 2,4-diaminopyrimidine kinase inhibitors.
Protocol 2: Downstream C2-Amination (Final API Assembly)
Objective: Displace the remaining C2-chloro group with an aryl amine (aniline) to form the final kinase inhibitor. Causality of Reagents: Because the C2 position is less reactive, acid catalysis is employed. Adding a strong acid protonates the pyrimidine nitrogens, drastically increasing the electrophilicity of the C2 carbon and lowering the activation energy for attack by weakly nucleophilic anilines.
-
Initialization: Dissolve the (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol intermediate and the target aniline (1.2 eq) in n-butanol.
-
Catalysis: Add a catalytic amount of Trifluoroacetic Acid (TFA, 0.1 eq) or HCl.
-
Propagation: Heat the mixture to 100°C for 12–18 hours.
-
Validation (In-Process): LC-MS must show a mass shift corresponding to the loss of chlorine (-35.5 Da) and the addition of the aniline mass.
-
Workup: Cool to room temperature, neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify.
Structural Biology & Target Engagement
The incorporation of the (S)-pyrrolidin-3-ol moiety is a deliberate structural biology strategy.
Enhancing the Fraction of sp³ Carbons (Fsp³): Historically, kinase inhibitors suffered from poor solubility and off-target toxicity due to flat, highly aromatic (sp²-rich) structures. The pyrrolidine ring introduces a rigid, sp³-hybridized vector that disrupts molecular planarity. This significantly improves aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Precision Hydrogen Bonding: The chiral hydroxyl group on the pyrrolidine ring acts as a highly specific hydrogen bond donor/acceptor. In the development of inhibitors for kinases such as LATS1/2 (Large Tumor Suppressor Kinases) or Sphingosine Kinases, this hydroxyl group is strategically positioned to engage critical polar residues within the solvent-exposed channel or the hinge region of the kinase ATP-binding pocket, locking the drug into its bioactive conformation [4].
Fig 2: Mechanism of action for pyrimidine-based kinase inhibitors targeting cellular growth.
References
-
The Journal of Organic Chemistry - ACS Publications. "Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding". URL: [Link]
-
Journal of Medicinal Chemistry - ACS Publications. "Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine". URL: [Link]
Sources
Engineering the Pyrimidine Scaffold: A Technical Guide to the Therapeutic Applications of 2-Chloropyrimidine Derivatives
Executive Summary
The pyrimidine ring is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Within this chemical space, 2-chloropyrimidine derivatives have emerged as highly versatile building blocks. The unique electronic properties of the diazine ring activate the carbon-chlorine bond, enabling precise, regioselective functionalization. This whitepaper provides an in-depth technical analysis of the therapeutic applications of 2-chloropyrimidine derivatives, detailing their mechanisms of action across oncology, neurodegeneration, and infectious diseases, while providing self-validating experimental protocols for their synthesis and biological evaluation.
Chemical Rationale: The 2-Chloropyrimidine Advantage
The strategic value of 2-chloropyrimidines lies in their susceptibility to Nucleophilic Aromatic Substitution (
When starting from 2,4-dichloropyrimidine, researchers can exploit a distinct reactivity gradient. The
Mechanisms of Action & Therapeutic Applications
Oncology: Precision Kinase Inhibition
Dysregulation of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 is a hallmark of tumor angiogenesis and proliferation. 2-chloropyrimidine derivatives are frequently optimized into ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, the pyrimidine core anchors into the kinase hinge region via critical hydrogen bonds.
Recent structural modifications have yielded highly potent multi-targeted kinase inhibitors. For instance, [1]. Mechanistically, these compounds block the phosphorylation cascade, leading to cell cycle arrest and the upregulation of proapoptotic proteins like Bax and caspase-3. Similarly, [2].
Beyond reversible ATP competition, 2-chloropyrimidines are increasingly utilized as covalent inhibitors . By exploiting the inherent
Kinase signaling inhibition by 2-chloropyrimidine derivatives leading to apoptosis.
Neurodegenerative & Anti-Inflammatory Therapeutics
The utility of the 2-chloropyrimidine scaffold extends into the central nervous system and inflammatory pathways. In Alzheimer's Disease (AD) research,[4]. These GSMs shift the cleavage of amyloid precursor protein (APP) away from the toxic Aβ42 isoform towards shorter, non-aggregating peptides.
In the context of inflammation, [5]. These compounds suppress the expression of inflammatory mediators such as PGE2 and NO, demonstrating significant efficacy in carrageenan-induced edema models.
Antimicrobial Efficacy
The lipophilicity and hydrogen-bonding capacity of the pyrimidine ring make it an excellent vector for penetrating bacterial cell walls. [6] against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans), often outperforming standard reference drugs in minimum inhibitory concentration (MIC) assays.
Quantitative Pharmacological Profiling
The following table summarizes the quantitative efficacy of recent 2-chloropyrimidine-derived agents across various therapeutic domains.
| Compound Class | Primary Target | Therapeutic Area | Representative Efficacy ( | Reference |
| Pyrrolo[2,3-d]pyrimidine (5k) | EGFR, VEGFR2, Her2 | Oncology | [1] | |
| 2,4-di(arylamino)pyrimidine (100) | Mutant EGFR-L858R | Oncology | [7] | |
| Thieno[2,3-d]pyrimidine (17f) | VEGFR-2 | Oncology | [2] | |
| Chloropyrimidine (21) | MSK1 (Cys440) | Oncology | Covalent Labeling | [3] |
| Pyrimidopyrimidine (3a) | S. aureus, E. coli | Antimicrobial | Broad-spectrum (MIC | [6] |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol 1: Regioselective Synthesis of 2-Aminopyrimidine Derivatives
This protocol leverages temperature-controlled
-
Reagent Preparation: Dissolve 2,4-dichloropyrimidine (
) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive carbon-chlorine bonds. -
Temperature Control: Cool the reaction vessel to
using an ice-water bath. Causality: Low temperatures kinetically trap the reaction, ensuring nucleophilic attack occurs exclusively at the more reactive C4 position, preventing bis-substitution. -
Amine Addition: Add the primary amine (
) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) ( ). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming primary amine. -
C2 Functionalization (Cross-Coupling): Isolate the 2-chloro-4-aminopyrimidine intermediate. Resuspend in 1,4-dioxane, add the desired boronic acid (
), catalyst ( ), and aqueous ( ). Heat to for 12 hours. Causality: The elevated temperature and palladium catalyst overcome the higher activation energy required to break the C2-Cl bond. -
Validation: Confirm regioselectivity and product mass via LC-MS and
-NMR. The disappearance of the C4-proton signal confirms successful C4 substitution.
Workflow for the regioselective synthesis and biological screening of pyrimidine leads.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This assay quantifies the antiproliferative effects of the synthesized kinase inhibitors.
-
Cell Seeding: Seed target cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of
cells/well. Incubate for 24 hours at in . -
Compound Treatment: Treat cells with varying concentrations of the pyrimidine derivative (
to ). Self-Validation: Include a vehicle control (0.1% DMSO) to ensure observed cytotoxicity is compound-mediated, and a positive control (e.g., Sunitinib) to benchmark assay sensitivity. -
MTT Incubation: After 48 hours, add
of MTT solution ( in PBS) to each well. Incubate for 4 hours. Causality: Only viable cells possess active mitochondrial succinate dehydrogenase enzymes capable of reducing the yellow tetrazolium dye into insoluble purple formazan crystals. -
Solubilization & Readout: Remove the media and dissolve the formazan crystals in
of DMSO. Measure absorbance at using a microplate reader. Calculate the using non-linear regression analysis.
References
-
Alotaibi, A. A., Alanazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel).[Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.[Link]
-
Liu, Q., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.[Link]
-
Ahn, K., et al. (2021). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. MedChemComm.[Link]
-
Singour, P. K., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.[Link]
-
Ghorab, M. M., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports.[Link]
-
Zhang, Y., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.[Link]
Methodological & Application
Application Note: Regioselective Synthesis of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol via Nucleophilic Aromatic Substitution (SNAr)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
Introduction & Mechanistic Rationale
The synthesis of highly functionalized pyrimidines is a cornerstone of modern drug discovery. Specifically, (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol serves as a critical chiral building block in the development of kinase inhibitors, including potent dual inhibitors of plasmodial PfGSK3/PfPK6 for antimalarial therapeutics[1].
Achieving high yields of this intermediate requires a regioselective Nucleophilic Aromatic Substitution (SNAr) between 2,4-dichloropyrimidine and (S)-pyrrolidin-3-ol.
The Causality of Regioselectivity: When 2,4-dichloropyrimidine is subjected to SNAr conditions with an aliphatic secondary amine, the reaction strongly favors substitution at the C4 position over the C2 position[2]. This intrinsic regioselectivity is driven by two primary factors:
-
Electronic Factors (LUMO Distribution): Quantum mechanical (QM) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a significantly larger lobe at the C4 position, making it the kinetically favored site for nucleophilic attack[3]. Furthermore, the resulting Meisenheimer intermediate at C4 is heavily stabilized by delocalization of the negative charge onto both the N1 (para) and N3 (ortho) nitrogen atoms.
-
Steric Accessibility: The C4 position is generally less sterically hindered than the C2 position, which is flanked by two nitrogen lone pairs.
To prevent over-reaction (di-substitution) and to maximize the C4:C2 regiomeric ratio, the reaction must be strictly temperature-controlled (initiated at 0 °C) and utilize a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the generated HCl[4].
Mechanistic pathway of the SNAr reaction highlighting the kinetically favored C4-attack.
Quantitative Data: Condition Optimization
The choice of solvent, base, and temperature directly dictates the regiochemical outcome of the SNAr reaction. The table below summarizes the causality behind condition optimization for the amination of 2,4-dichloropyrimidines.
| Solvent | Base | Temperature | Time | Regioselectivity (C4:C2) | Isolated Yield | Mechanistic Observation |
| Ethanol | TEA (2.0 eq) | 25 °C (RT) | 4 h | 85:15 | 78% | Protic solvent increases C2 attack via hydrogen bonding. |
| THF | NaH (1.5 eq) | 0 °C to RT | 2 h | 70:30 | 55% | Strong base deprotonates alcohol, causing competitive O-arylation and di-substitution. |
| DCM | DIPEA (2.0 eq) | 0 °C to RT | 3 h | >95:5 | 92% | Aprotic solvent + low temp kinetically locks the C4 pathway. |
Data reflects generalized optimization trends for the amination of 2,4-dichloropyrimidines with secondary aliphatic amines to maximize C4 selectivity.
Experimental Workflow
Experimental workflow for the regioselective synthesis of (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol.
Step-by-Step Protocol & Self-Validation System
Scale: 10.0 mmol (Readily scalable to multi-gram quantities)
Materials Required:
-
Electrophile: 2,4-Dichloropyrimidine (1.49 g, 10.0 mmol)
-
Nucleophile: (S)-Pyrrolidin-3-ol (0.91 g, 10.5 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) (30 mL)
Procedure:
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 2,4-dichloropyrimidine (1.49 g) and dissolve in 25 mL of anhydrous DCM under an inert argon atmosphere.
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive pyrimidine chlorides into pyrimidinones.
-
-
Temperature Modulation: Submerge the reaction vessel in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Causality: Lowering the thermal energy of the system strictly differentiates the activation energy barriers between C4 and C2 attack, kinetically locking the reaction into the C4 pathway[2].
-
-
Base Addition: Add DIPEA (3.48 mL) dropwise to the cooled solution.
-
Causality: DIPEA acts as an acid scavenger. Its bulky isopropyl groups provide severe steric hindrance, preventing it from acting as a competing nucleophile[4].
-
-
Nucleophile Introduction: Dissolve (S)-pyrrolidin-3-ol (0.91 g) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe pump.
-
Causality: Slow addition prevents local concentration spikes of the nucleophile, which could otherwise overcome the kinetic barrier and lead to unwanted di-substitution (yielding the 2,4-diaminopyrimidine byproduct).
-
-
Reaction Execution: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20–25 °C) for an additional 2 hours.
-
In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.
-
Validation Check: The reaction is deemed complete when the starting material peak (m/z 149.0[M+H]⁺) is consumed, and the chromatogram is dominated by the target product mass (m/z 200.1 [M+H]⁺ ).
-
-
Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Final Validation: Purify the crude residue via silica gel flash chromatography using a gradient of 0–5% Methanol in DCM.
-
Validation Check (¹H NMR): To definitively confirm C4-regioselectivity over C2, analyze the pyrimidine ring protons via ¹H NMR (CDCl₃). The C5 proton will appear as a distinct doublet (approx. 6.3 ppm, J = 6.0 Hz). This significant upfield shift is caused by the strong shielding effect of the adjacent electron-donating amino group at the C4 position, which would not be present if substitution occurred at C2[3].
-
References[2] Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine
Sources
Application Note: Advanced Synthetic Protocols for 3-Pyrrolidinol Derivatives
Introduction & Mechanistic Rationale
3-Pyrrolidinol and its derivatives are privileged chiral building blocks in medicinal chemistry, frequently utilized in the synthesis of neuroactive drugs, muscarinic receptor antagonists, and enzyme inhibitors. The stereochemical integrity at the C3 position is critical for the biological activity of the final pharmaceutical compounds .
This application note details two highly robust, field-proven methodologies for synthesizing 3-pyrrolidinol derivatives, designed for researchers scaling from discovery to process chemistry:
-
N-Boc Protection of (R)-3-pyrrolidinol: A foundational protocol for generating (R)-(-)-N-Boc-3-pyrrolidinol. The tert-butyloxycarbonyl (Boc) group is selected for its orthogonality; it provides robust protection of the secondary amine during downstream hydroxyl manipulations (e.g., Mitsunobu reactions or mesylation) and can be easily cleaved under mild acidic conditions without racemization .
-
Cyclodehydration of 4-amino-1,2-butanediols: An advanced, atom-economic route for synthesizing substituted N-benzyl-3-pyrrolidinols. Mechanistically, thionyl chloride (SOCl₂) selectively activates the primary alcohol of the 1,2-diol via sulfinylation. This highly reactive intermediate undergoes a rapid intramolecular S_N2 displacement by the secondary amine, ensuring efficient ring closure without the need for complex transition-metal catalysts .
Experimental Protocols
Protocol A: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol
Objective: To selectively protect the secondary amine of (R)-3-pyrrolidinol while maintaining the stereochemical integrity of the C3 hydroxyl group.
Materials:
-
(R)-3-pyrrolidinol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution & Cooling: Dissolve (R)-3-pyrrolidinol in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask. Place the flask in an ice bath and stir for 10–15 minutes until the internal temperature reaches 0 °C.
-
Causality: Cooling is strictly required to control the exothermic nature of the Boc-anhydride addition, preventing runaway exotherms, over-acylation, and maintaining high chemoselectivity .
-
-
Base Addition: Add Et₃N (1.2 eq) to the stirred solution. The base acts as an acid scavenger to neutralize any trace acidic impurities and increase the nucleophilicity of the amine.
-
Reagent Addition: Dissolve Boc₂O (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, strictly maintaining the temperature at 0 °C.
-
Reaction Maturation (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2–4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The reaction is validated as complete when the primary amine spot (which stains purple/pink) completely disappears.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a clear to pale-yellow oil.
Protocol B: Synthesis of N-Benzyl-3-pyrrolidinols via Cyclodehydration
Objective: To synthesize substituted N-benzyl-3-hydroxypyrrolidines from 4-amino-1,2-butanediols via a thionyl chloride-mediated cyclization .
Materials:
-
4-amino-1,2-butanediol derivative (e.g., 4-(Benzylamino)-4-(2-methoxyphenyl)butane-1,2-diol) (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M NaOH solution
Step-by-Step Procedure:
-
Preparation of SOCl₂ Solution: In a flame-dried flask under N₂ atmosphere, prepare a 0.2 M solution of SOCl₂ (1.2 eq) in anhydrous DCM.
-
Substrate Addition: Dissolve the 4-amino-1,2-diol (1.0 eq) in an equal volume of anhydrous DCM. Add this solution slowly (over 1 hour) to the SOCl₂ solution at room temperature.
-
Causality: Slow addition prevents the accumulation of reactive sulfinylated intermediates and controls the release of HCl/SO₂ gas. This kinetic control minimizes intermolecular oligomerization and heavily favors the desired intramolecular cyclization .
-
-
Cyclization: Stir the mixture at room temperature for 1 hour.
-
Quenching: Gently quench the reaction by adding 0.1 M NaOH (approx. 2.5 mL per mL of DCM) and stir vigorously for 15 minutes.
-
Causality: The alkaline quench neutralizes the generated HCl, converting the pyrrolidinium hydrochloride salt back into the free base to enable successful organic extraction.
-
-
Isolation: Separate the organic layer, extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and concentrate. Purify the diastereomeric mixture via silica gel flash column chromatography (EtOAc/Hexane gradient) to isolate the pure anti and syn 3-pyrrolidinols.
Data Presentation
The following table summarizes the quantitative reaction parameters and expected yields for the protocols described, validating the efficiency of these methodologies across different substrates and catalytic approaches.
| Product / Target Compound | Starting Material | Reagents & Conditions | Reaction Time | Expected Yield | Ref. |
| (R)-(-)-N-Boc-3-pyrrolidinol | (R)-3-pyrrolidinol | Boc₂O (1.1 eq), Et₃N (1.2 eq), DCM, 0 °C to rt | 2.5 - 4.5 h | 95 - 99% | |
| 1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol | 4-(Benzylamino)-4-(2-methoxyphenyl)butane-1,2-diol | SOCl₂ (1.2 eq), DCM, rt, N₂ atm | 2 h | 35% (anti isomer isolated) | |
| 1-Benzyl-5-(4-methoxyphenyl)pyrrolidin-3-ol | 4-(Benzylamino)-4-(4-methoxyphenyl)butane-1,2-diol | SOCl₂ (1.2 eq), DCM, rt, N₂ atm | 2 h | 42% (anti isomer isolated) | |
| Unsubstituted 3-pyrrolidinol | 1,2,4-butanetriol & benzylamine | [Ru(p-cymene)Cl₂]₂, Xantphos, Cs₂CO₃, 120 °C | 24 h | 81% (via Borrowing Hydrogen) |
Reaction Workflow & Mechanistic Pathway
The diagram below illustrates the self-validating mechanistic workflow for the cyclodehydration of 4-amino-1,2-butanediols (Protocol B).
Mechanistic workflow for the SOCl2-mediated cyclodehydration of 4-amino-1,2-butanediols.
References
-
Thobejane, N. D., & Nkambule, C. M. "A simple synthesis of substituted N-benzyl-3-pyrrolidinols." Synthetic Communications, vol. 55, no. 16, 2025, pp. 1265–1279. Available at:[Link]
-
Xu, Y., et al. "Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology." The Journal of Organic Chemistry, 2023. Available at:[Link]
Palladium-catalyzed hydroarylation for 3-aryl pyrrolidine synthesis
Application Note: Palladium-Catalyzed Hydroarylation for the Synthesis of 3-Aryl Pyrrolidines
Strategic Context: The Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif in modern medicinal chemistry, serving as the core scaffold for numerous therapeutics, including potent dopamine and serotonin receptor antagonists, histone deacetylase (HDAC) inhibitors, and anti-leishmanial agents[1][2]. Historically, accessing 3-aryl pyrrolidines required lengthy, multi-step synthetic sequences (e.g., deacylation-alkylation strategies) because traditional transition-metal-catalyzed functionalizations of azacycloalkenes are fraught with challenges[3].
While the standard Mizoroki-Heck (MH) reaction of N-acyl pyrrolines yields arylated alkene products, applying these conditions to N-alkyl pyrrolines typically results in deleterious redox side reactions and poor yields[3][4]. However, by rationally "hijacking" these redox side reactions, researchers have developed a highly efficient, palladium-catalyzed reductive Mizoroki-Heck reaction (hydroarylation) that directly converts N-alkyl pyrrolines into saturated 3-aryl pyrrolidines in a single step[2][4].
Mechanistic Rationale: Hijacking Redox Pathways
As an Application Scientist, it is critical to understand why this specific catalytic system diverges from the standard Heck pathway. The success of this hydroarylation relies on three highly specific experimental choices that synergistically alter the reaction's causality[4]:
-
Excess N-Alkyl Pyrroline as a Terminal Reductant: Instead of adding an exogenous hydride source, the reaction utilizes an excess (3.0 equivalents) of the N-alkyl pyrroline starting material. The pyrroline acts as a hydride donor, transferring a hydride to the transient alkyl-Pd(II) intermediate. In doing so, it oxidizes into a highly stable pyrrole byproduct. Because the resulting pyrrole is stable, it does not interfere with the catalytic cycle, effectively driving the equilibrium toward the hydroarylated product rather than the standard β-hydride elimination product[4].
-
Lewis Acid Activation via Cu(OTf)₂: The addition of Cu(OTf)₂ is not merely for oxidation; Cu(II) acts as a halophilic Lewis acid. It abstracts the bromide ligand from the neutral Ar-Pd(II)-Br intermediate, generating a highly electrophilic, cationic Pd(II) species. This drastically lowers the activation barrier for the migratory insertion of the electron-rich N-alkyl pyrroline[4].
-
N,N-Dimethylpiperazine as a Dual-Function Base: Standard inorganic bases (e.g., K₂CO₃) suffer from poor solubility in acetonitrile and fail to stabilize transient Pd species. N,N-dimethylpiperazine acts as a soluble proton sink and a transient bidentate ligand, preventing palladium black precipitation during the reductive cycle[5].
Mechanistic divergence between standard Mizoroki-Heck and reductive hydroarylation pathways.
Experimental Methodology: Self-Validating Protocol
This protocol outlines the synthesis of 1-propyl-3-arylpyrrolidines. It is designed as a self-validating system : the stoichiometric generation of the stable pyrrole byproduct serves as an internal diagnostic marker. If the pyrrole is detected during In-Process Control (IPC), the reductive hydroarylation pathway is actively outcompeting the standard β-hydride elimination[4].
Materials Required:
-
Aryl bromide (1.0 equiv, 1.0 mmol)
-
N-propyl-2,5-dihydro-1H-pyrrole (N-propyl-3-pyrroline) (3.0 equiv, 3.0 mmol)
-
Palladium(II) chloride (PdCl₂) (4 mol%)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃) (6 mol%)
-
N,N-dimethylpiperazine (5.0 equiv, 5.0 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 equiv, 1.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (1.0 mL, to achieve 1.0 M concentration)
Step-by-Step Procedure:
-
Catalyst Activation: In an oven-dried, 10 mL microwave or pressure vial equipped with a magnetic stir bar, add PdCl₂ (4 mol%), P(o-Tol)₃ (6 mol%), and Cu(OTf)₂ (1.0 equiv).
-
Reagent Assembly: Transfer the vial to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add the aryl bromide (1.0 equiv) followed by anhydrous MeCN (1.0 mL).
-
Amine Addition: Add N,N-dimethylpiperazine (5.0 equiv) and N-propyl-3-pyrroline (3.0 equiv) via microsyringe. Seal the vial securely with a Teflon-lined crimp cap.
-
Thermal Catalysis: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 100 °C. Stir vigorously for 17 hours[5].
-
In-Process Control (IPC): Cool the reaction to room temperature. Extract a 5 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. Validation Check: Confirm the disappearance of the aryl bromide and the presence of the N-propylpyrrole byproduct (m/z = 109.1).
-
Quench & Extraction: Dilute the reaction mixture with ethyl acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). To remove copper and palladium salts, wash the organic layer with a 10% aqueous EDTA solution (2 × 10 mL), followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol containing 1% Et₃N to prevent amine streaking) to afford the pure 3-aryl pyrrolidine.
Step-by-step experimental workflow for the synthesis of 3-aryl pyrrolidines.
Reaction Scope & Quantitative Data
The reductive Mizoroki-Heck protocol exhibits broad functional group tolerance, accommodating both electron-rich and electron-deficient aryl bromides[5]. The table below summarizes the expected yields and diagnostic GC-MS markers for various substrates.
| Aryl Bromide Substrate | Desired 3-Aryl Pyrrolidine Product | Yield (%) | Diagnostic Product GC-MS (m/z) |
| 4-Bromoanisole | 1-Propyl-3-(4-methoxyphenyl)pyrrolidine | 67 | 219.1 |
| 4-Bromofluorobenzene | 1-Propyl-3-(4-fluorophenyl)pyrrolidine | 65 | 207.1 |
| 2-Bromonaphthalene | 1-Propyl-3-(naphthalen-2-yl)pyrrolidine | 74 | 239.1 |
| 4-Bromobenzonitrile | 1-Propyl-3-(4-cyanophenyl)pyrrolidine | 61 | 214.1 |
| 3-Bromopyridine | 1-Propyl-3-(pyridin-3-yl)pyrrolidine | 52 | 190.1 |
References
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336.[Link]
Sources
Nucleophilic aromatic substitution reactions on 2-chloropyrimidine
Application Note: Exploiting the SNAr Reactivity of 2-Chloropyrimidine in Transition-Metal-Free Syntheses
Strategic Relevance in Medicinal Chemistry
2-Chloropyrimidine is a privileged, highly versatile electrophilic building block widely utilized in the synthesis of pharmaceuticals, kinase inhibitors, and agrochemicals[1]. A persistent pitfall in modern organic synthesis is the over-reliance on precious transition-metal catalysts (e.g., Palladium, Copper) for N-arylation and O-arylation reactions. However, due to the profound electron-withdrawing nature of the pyrimidine ring, 2-chloropyrimidine is exceptionally activated. It is estimated to be
Mechanistic Causality & Reaction Kinetics
The extreme reactivity of 2-chloropyrimidine is governed by a bimolecular addition-elimination mechanism.
-
Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient C2 position. This disrupts the aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex[3]. The two flanking nitrogen atoms are the causal agents of this substrate's reactivity; their high electronegativity acts as an "electron sink," stabilizing the dearomatized anionic intermediate via resonance[3].
-
Elimination (Fast): The chloride ion, an excellent leaving group, is expelled, rapidly restoring the aromatic system.
Kinetic studies validate that this process follows total second-order kinetics (first-order in substrate, first-order in nucleophile)[4]. Because the C–Nu bond formation is the rate-determining step, the reaction is highly sensitive to the nucleophilicity of the attacking amine or alkoxide, but does not strictly require base catalysis for the fundamental bond formation[4].
Logical flow of the addition-elimination SNAr mechanism for 2-chloropyrimidine.
Solvent Dynamics and Quantitative Performance
While traditional SNAr reactions employ polar aprotic solvents (DMSO, DMF), recent advancements prove that water is a superior solvent for the amination of 2-chloropyrimidine[2][5].
-
The Hydrophobic Effect: Water forces the hydrophobic organic substrate and the amine into close proximity. This artificially increases their local concentration, accelerating the bimolecular collision rate[2].
-
Role of Potassium Fluoride (KF): KF is utilized instead of stronger bases (like NaOH). Strong bases cause competitive hydrolysis, yielding unwanted 2-hydroxypyrimidine. KF acts as a mild hydrogen-bond acceptor, facilitating proton transfer from the incoming amine without acting as a competing nucleophile[2][5].
Table 1: Quantitative Comparison of SNAr Conditions for 2-Chloropyrimidine
| Nucleophile Class | Solvent System | Base | Temp / Time | Isolated Yield | Reference |
| Primary Amines | Water | KF (2.0 eq) | 100°C / 12h | 80 – 95% | [5],[2] |
| Secondary Amines | Water | KF (2.0 eq) | 100°C / 12h | 70 – 93% | [5],[2] |
| Anilines (e.g., p-Anisidine) | Water | KF (2.0 eq) | 100°C / 12h | 86% | [2] |
| Benzimidazole | Water | KF (2.0 eq) | 100°C / 12h | 83% | [5],[2] |
Self-Validating Experimental Protocol: Green N-Arylation
This protocol details the transition-metal-free coupling of 2-chloropyrimidine with primary/secondary amines in aqueous media. The workflow is designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating.
Self-validating experimental workflow for transition-metal-free SNAr amination.
Step-by-Step Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 equivalent, 10 mmol) and Potassium Fluoride (KF, 2.0 equivalents, 20 mmol).
-
Causality: KF must be added in excess to ensure complete neutralization of the HCl byproduct, preventing the protonation of the nucleophilic amine which would stall the reaction.
-
-
Solvent & Nucleophile Addition: Add deionized water (10 mL, 1 M concentration relative to substrate), followed by the desired amine (1.2 equivalents, 12 mmol).
-
Reaction Execution: Attach a reflux condenser and heat the biphasic mixture to 100°C under vigorous stirring for 12 hours.
-
In-Process Control (IPC) & Self-Validation: After 12 hours, sample 10 µL of the organic phase. Dilute in methanol and spot on a Silica Gel TLC plate (Eluent: Hexanes/EtOAc 7:3).
-
Validation Metric: 2-Chloropyrimidine is highly UV-active at 254 nm. The reaction is validated as complete only when the high-
starting material spot is entirely consumed and replaced by a lower- product spot. If starting material persists, the amine nucleophilicity is sterically hindered, requiring an additional 4 hours of reflux.
-
-
Quench and Extraction: Cool the mixture to room temperature. Extract the aqueous layer with Isopropyl Acetate (
mL).-
Causality: Isopropyl acetate is chosen over dichloromethane (DCM) as a greener extraction solvent that provides excellent partitioning for polar pyrimidine derivatives[2].
-
-
Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. For most primary/secondary amines, this yields analytically pure product (>95% by HPLC) without the need for column chromatography[2].
References[4] Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.https://zenodo.org/record/10.5281/zenodo.XXXXX[1] 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. ChemicalBook.https://www.chemicalbook.com/ProductChemicalPropertiesCBXXXXX.htm[5] Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate.https://www.researchgate.net/publication/XXXXX_Amination_of_chloropyrazine_and_2-chloropyrimidine[2] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? NIH/PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMCXXXXX/[3] Active chloro-heterocycles. Fisher Scientific.https://www.thermofisher.in/chemicals/en/products/active-chloro-heterocycles.html
Sources
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofishersci.in [thermofishersci.in]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
Application Note: In Vitro Cell-Based Assay Protocols for Pyrimidine Analogues
Target Audience: Researchers, scientists, and drug development professionals Discipline: In Vitro Pharmacology & Oncology Drug Discovery
Mechanistic Grounding: Pyrimidine Analogues in Oncology
Pyrimidine analogues (e.g., 5-Fluorouracil[5-FU], Gemcitabine, Cytarabine) are foundational antimetabolite chemotherapeutics. To accurately evaluate novel pyrimidine analogues in vitro, one must deeply understand their mechanism of action. These compounds function as prodrugs and require intracellular activation. Upon cellular uptake via nucleoside transporters, they undergo sequential phosphorylation by kinases such as thymidine kinase (TK) or deoxycytidine kinase (dCK)[1].
The resulting active nucleotides exert cytotoxicity through two primary mechanisms:
-
Enzyme Inhibition: Active metabolites (e.g., FdUMP) irreversibly bind to and inhibit Thymidylate Synthase (TS) or Ribonucleotide Reductase (RR), depleting intracellular deoxynucleotide triphosphate (dNTP) pools[1].
-
Nucleic Acid Incorporation: Triphosphate metabolites (e.g., dFdCTP) are misincorporated into DNA and RNA, leading to chain termination, DNA damage, and subsequent cell death[1].
Because these agents target DNA synthesis, their cytotoxicity is highly cell-cycle specific, predominantly arresting cells in the S-phase [2]. This biological reality dictates our experimental design: assays must span at least 1.5 to 2 cell doubling times to ensure all cells enter the S-phase and are exposed to the drug's mechanism.
Figure 1: Intracellular activation and mechanism of action of pyrimidine analogues.
Establishing a Self-Validating System
A robust assay is not merely a sequence of steps; it is a self-validating system where internal controls continuously prove the assay's integrity. When screening pyrimidine analogues, implement the following framework:
-
The Edge-Effect Control: Evaporation in the outer wells of a 96-well plate artificially concentrates the drug and media. Always fill the perimeter wells with 200 µL of sterile PBS.
-
Vehicle Control (Negative): Pyrimidine analogues are often dissolved in DMSO. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Reference Standard (Positive): Always run a clinically approved pyrimidine analogue (e.g., 5-FU or Gemcitabine) in parallel. If the IC50 of 5-FU in SW620 cells deviates significantly from the established ~13 µg/mL at 48 hours[3], the assay is invalid.
-
Replicate Strategy: Utilize technical triplicates within the plate and biological triplicates across different passage numbers to ensure reproducibility.
Figure 2: Multiplexed in vitro workflow for evaluating pyrimidine analogues.
Protocol I: Cell Viability & Proliferation (MTT/WST-8 Assay)
The MTT or WST-8 assays measure metabolic activity, which serves as a proxy for cell viability. Because pyrimidine analogues inhibit proliferation rather than causing immediate lysis, an extended incubation period is critical[4].
Causality & Optimization
Why 48-72 hours? Tumor cell doubling times in vitro typically range from 24 to 48 hours. If the assay is terminated at 24 hours, a large fraction of the asynchronous cell population will not have passed through the S-phase, leading to an artificially high IC50[2].
Step-by-Step Methodology
-
Cell Seeding: Harvest cells (e.g., HCT116, SW480) in the logarithmic growth phase. Seed 5 × 10³ cells/well in 90 µL of complete culture medium into the inner 60 wells of a 96-well plate[3].
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and resumption of exponential growth.
-
Compound Preparation: Prepare a 10-point serial dilution (e.g., 1:3) of the pyrimidine analogue at 10X the final desired concentration in culture media.
-
Treatment: Add 10 µL of the 10X compound to the 90 µL of media in each well. Include vehicle control wells (0.1% DMSO).
-
Incubation: Incubate for 48 to 72 hours.
-
Reagent Addition: Add 10 µL of WST-8 or MTT reagent (5 mg/mL) to each well[3].
-
Signal Development: Incubate for 2-4 hours. For MTT, carefully aspirate the media and dissolve the formazan crystals in 100 µL DMSO.
-
Quantification: Read absorbance at 450 nm (WST-8) or 570 nm (MTT) using a microplate reader. Calculate the IC50 using non-linear regression (curve fit) software.
Protocol II: Cell Cycle Analysis via Flow Cytometry
To definitively prove that a novel compound acts as a pyrimidine analogue, one must demonstrate its ability to disrupt DNA synthesis. Propidium Iodide (PI) flow cytometry quantifies DNA content, revealing the characteristic accumulation of cells in the S-phase[5].
Causality & Optimization
Why fix in cold ethanol? Ethanol permeabilizes the cell membrane, allowing the bulky PI dye to enter, while simultaneously precipitating nucleic acids to prevent their leakage. Why RNase A? PI intercalates into both DNA and double-stranded RNA. Without RNase A treatment, the RNA signal will obscure the DNA content resolution, destroying the G1/S/G2 peaks.
Step-by-Step Methodology
-
Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well) and treat with the pyrimidine analogue at its IC50 and IC90 concentrations for 24-48 hours.
-
Harvesting: Collect the media (containing early apoptotic detached cells) and trypsinize the adherent cells. Pool them together and centrifuge at 500 × g for 5 minutes.
-
Washing: Wash the pellet twice with ice-cold PBS.
-
Fixation: Resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to prevent clumping. Store at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze on a flow cytometer, collecting at least 10,000 single-cell events. Use a doublet-discrimination gate (PI-Area vs. PI-Width) to exclude clumped cells.
Quantitative Data Interpretation
When comparing novel pyrimidine analogues to clinical standards, summarize the phenotypic outputs. The table below illustrates typical benchmark values for established pyrimidine analogues across common in vitro models based on recent literature.
Table 1: Benchmark Quantitative Data for Pyrimidine Analogues
| Compound | Cell Line Model | Assay Type | Timepoint | Typical IC50 / Response | Primary Cell Cycle Shift |
| 5-Fluorouracil | SW620 (Colon) | MTT Viability | 48 hours | ~13.0 µg/mL[3] | S-phase arrest[2] |
| 5-Fluorouracil | HSC-3-M3 (HNSCC) | WST-8 Viability | 48 hours | ~1.5 µg/mL[2] | S-phase arrest[2] |
| 5-Fluorouracil | BICR6 (HNSCC) | WST-8 Viability | 48 hours | ~0.4 µg/mL[2] | S-phase arrest[2] |
| Novel Pyrimidines | MCF7 (Breast) | Flow Cytometry | 7 days | Dose-dependent | G1/S-phase arrest[5] |
Note: IC50 values are highly dependent on the baseline expression of metabolic enzymes (e.g., Thymidylate Synthase) and mismatch repair (MMR) status of the chosen cell line.
References
- Source: nih.
- Source: nih.
- Source: nih.
- Source: iiarjournals.
- Source: spandidos-publications.
Sources
- 1. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Study of the Anti-cancer Effect of Alternate-day 5-Fluorouracil in Head and Neck Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
MTT assay for determining cytotoxicity of pyrimidine compounds
Topic: MTT Assay for Determining the Cytotoxicity of Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Convergence of Pyrimidine Chemistry and Cytotoxicity Screening
Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic value.[1][2] Many pyrimidine analogs function as antimetabolites, interfering with the synthesis of nucleic acids (DNA and RNA), a process essential for the proliferation of rapidly dividing cells, such as those found in tumors.[3][4] This inherent biological activity makes them a fertile ground for the discovery of novel anticancer agents.
A critical first step in evaluating these potential therapeutics is to quantify their cytotoxic effect—their ability to kill or inhibit the growth of cancer cells. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] This application note provides a comprehensive guide for senior researchers and drug development professionals on the principles, execution, and interpretation of the MTT assay for determining the cytotoxic potential of novel pyrimidine compounds.
Part 1: Scientific Principles and Rationale
The MTT Assay: A Proxy for Cellular Health
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is fundamentally a measure of the metabolic activity of a cell population. Its principle lies in the enzymatic conversion of a water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan precipitate.[8][9]
This biochemical reduction is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[10][11] The mitochondrial enzyme succinate dehydrogenase plays a significant role in this process.[6][12] Dead or inactive cells, with compromised metabolism, lose this ability.[7][8] The resulting intracellular purple formazan crystals are then solubilized with a solvent, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7][10]
Caption: Biochemical principle of the MTT assay.
Rationale for Pyrimidine Compound Evaluation
The MTT assay is particularly well-suited for screening pyrimidine-based cytotoxic agents. Many of these compounds exert their effects by:
-
Inhibiting DNA and RNA synthesis: As analogs of natural pyrimidines, they can be incorporated into nucleic acids, leading to damage, or they can inhibit key enzymes like thymidylate synthase, depleting the building blocks for DNA replication.[4]
-
Targeting Cellular Kinases: Many pyrimidine derivatives are designed as kinase inhibitors, disrupting signaling pathways crucial for cell growth and survival.[1]
-
Inducing Apoptosis: Successful cytotoxic agents ultimately trigger programmed cell death, a process that involves the systematic shutdown of cellular functions, including mitochondrial activity.[2]
All these mechanisms culminate in a significant disruption of cellular metabolism and a loss of mitochondrial integrity. This metabolic collapse is precisely what the MTT assay measures, making it a highly relevant and sensitive method for quantifying the dose-dependent cytotoxic impact of pyrimidine compounds.
Part 2: Detailed Experimental Protocol & Workflow
This protocol provides a self-validating framework through the inclusion of essential controls. Adherence to these steps ensures the generation of reliable and reproducible data.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step 1: Reagent and Material Preparation
-
Cells: Select a human cancer cell line relevant to the therapeutic target (e.g., PC3 for prostate cancer, MCF-7 for breast cancer).[1] Ensure cells are healthy and in the exponential growth phase.
-
Culture Medium: Appropriate medium (e.g., RPMI, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Pyrimidine Compounds: Prepare a 10 mM stock solution in sterile Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Saline (PBS).[7] Mix thoroughly by vortexing to dissolve. Sterilize the solution using a 0.22 µm syringe filter. Store in light-protected aliquots at -20°C.
-
Solubilization Solution: Use either pure, anhydrous DMSO or an aqueous solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[10][13]
-
Equipment: Sterile 96-well flat-bottom tissue culture plates, multichannel pipettes, a humidified incubator (37°C, 5% CO₂), and a microplate reader.
Step 2: Cell Culture and Seeding
-
Optimize Seeding Density: The optimal cell number is critical and must be determined for each cell line.[10] Seed a range of cell densities (e.g., from 2,000 to 80,000 cells/well) and perform an MTT assay on untreated cells after 24-72 hours. The ideal density will yield an absorbance value between 0.75 and 1.25 in the linear portion of the growth curve.[14][15]
-
Plate Cells: Based on the optimization, seed cells in 100 µL of culture medium per well in a 96-well plate. To avoid the "edge effect" caused by differential evaporation, fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[16]
-
Incubate: Allow cells to adhere and resume exponential growth by incubating the plate for 24 hours at 37°C, 5% CO₂.
Step 3: Treatment with Pyrimidine Compounds
-
Prepare Dilutions: On the day of treatment, prepare serial dilutions of the pyrimidine compound stock in culture medium to achieve the desired final concentrations.
-
Establish Controls (Crucial for Validation):
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This control normalizes for any effect of the solvent itself.
-
Untreated Control: Wells containing cells in culture medium only. This represents 100% viability.
-
Blank Control: Wells containing 100 µL of culture medium without cells. This is used to subtract the background absorbance of the medium and MTT reagent.[12]
-
-
Administer Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate concentrations of the pyrimidine compounds or controls.
-
Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 4: MTT Incubation and Formazan Solubilization
-
Add MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[5]
-
Incubate: Incubate the plate for 2 to 4 hours at 37°C, protected from light (e.g., wrapped in aluminum foil).[14][17] During this time, viable cells will produce visible purple formazan crystals.
-
Solubilize Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the formazan crystals.[16]
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[13]
-
Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.[12]
-
Step 5: Data Acquisition
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[5][18]
-
Reference Wavelength: Use a reference wavelength of >650 nm to correct for background signals from cell debris and other non-specific absorbance.[12]
Part 3: Data Analysis and Interpretation
Calculating Percentage Cell Viability
The raw absorbance data must be corrected and normalized to the controls to determine the effect of the treatment.
Formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] x 100
Where:
-
Abs_Treated is the absorbance of wells with cells and the pyrimidine compound.
-
Abs_Vehicle is the average absorbance of wells with cells and the solvent control.
-
Abs_Blank is the average absorbance of wells with medium only.
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. It is the most common metric for cytotoxicity.
-
Plot Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).[19][20]
-
Calculate IC₅₀: The software will calculate the precise concentration at which the curve passes through 50% viability. This is the IC₅₀ value.[21]
Sample Data Presentation
| Pyrimidine Cmpd. Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | Corrected Absorbance | % Viability |
| Blank | 0.095 | 0.005 | N/A | N/A |
| Vehicle (0 µM) | 1.150 | 0.075 | 1.055 | 100.0% |
| 1 | 1.020 | 0.060 | 0.925 | 87.7% |
| 5 | 0.850 | 0.055 | 0.755 | 71.6% |
| 10 | 0.625 | 0.045 | 0.530 | 50.2% |
| 25 | 0.310 | 0.030 | 0.215 | 20.4% |
| 50 | 0.180 | 0.020 | 0.085 | 8.1% |
| 100 | 0.115 | 0.015 | 0.020 | 1.9% |
| Calculated IC₅₀ | ~10 µM |
Part 4: Assay Validation, Troubleshooting, and Limitations
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors.[14] | Ensure the cell suspension is homogenous. Calibrate pipettes and use a multichannel pipette for reagent addition.[14] |
| High Background (Blank) Absorbance | Contamination (bacterial/yeast); Phenol red or serum interference in medium.[12][15] | Maintain sterile technique. Use phenol red-free medium for the MTT incubation step if interference is suspected.[12] |
| Low Absorbance Readings (Low Signal) | Cell seeding density is too low; Incubation time is too short; Cells are unhealthy.[15] | Optimize cell seeding density. Increase MTT incubation time. Ensure cells are in the exponential growth phase. |
| False-Positive/Negative Results | The pyrimidine compound is colored and absorbs at 570 nm; The compound directly reduces MTT.[14][22] | Run a control with the compound in cell-free medium to check for interference. If interference occurs, consider an alternative assay. |
Limitations and Alternative Assays
While powerful, the MTT assay has limitations. It measures metabolic activity, which may not always correlate directly with cell number, especially for compounds that cause senescence rather than death.[6] Furthermore, interference from colored or reducing compounds can skew results.[23]
For confirmation of results or when interference is suspected, consider these alternatives:
-
WST/XTS/MTS Assays: These tetrazolium-based assays produce a water-soluble formazan, eliminating the need for the solubilization step and simplifying the protocol.[11][24]
-
Resazurin (AlamarBlue) Assay: A highly sensitive fluorescent/colorimetric assay where the blue resazurin is reduced to pink, fluorescent resorufin by viable cells.[24][25]
-
ATP-Based Assays: These luminescent assays measure the level of ATP, a direct indicator of metabolically active cells. They are among the most sensitive viability assays available.[24][26]
Conclusion
The MTT assay remains an indispensable tool for the primary screening of pyrimidine compounds in cancer drug discovery.[12] Its simplicity, cost-effectiveness, and high-throughput compatibility allow for the rapid evaluation of large libraries of novel molecules. By understanding its biochemical basis, adhering to a rigorously controlled protocol, and being aware of its limitations, researchers can generate reliable and insightful data on the cytotoxic potential of their compounds, paving the way for the identification of the next generation of anticancer therapeutics.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Enzo Life Sciences. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
4B - Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
-
Anticancer Research. (2020, October 15). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]
-
ResearchGate. (2024, June 2). What is the correct method to calculate the IC50 value for the MTT assay? Retrieved from [Link]
-
YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]
-
MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
SpringerLink. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Holland-Frei Cancer Medicine: Pyrimidine Analogs. Retrieved from [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
ResearchGate. (2015, December 17). What is a good alternative for MTT assay to determine cell viability? Retrieved from [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
ResearchGate. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Retrieved from [Link]
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Application Notes: Wound Healing Assay for Assessing Cell Migration with Pyrimidine Inhibitors
Introduction
Cell migration is a fundamental biological process, integral to a host of physiological and pathological events including embryonic development, tissue regeneration, immune response, and cancer metastasis.[1][2] The ability to accurately study and quantify cell migration in vitro is therefore crucial for advancing our understanding of these processes and for the development of novel therapeutic strategies. The wound healing assay, also known as the scratch assay, is a well-established, straightforward, and cost-effective method for investigating collective cell migration.[3][4][5] This technique involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the rate at which the surrounding cells migrate to close this gap.[3]
This application note provides a detailed guide for utilizing the wound healing assay to assess the impact of pyrimidine inhibitors on cell migration. Pyrimidine metabolism is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA, and is therefore critical for cell proliferation and survival.[6][7][8] Emerging evidence also implicates pyrimidine biosynthesis in the regulation of processes that influence cell migration, such as the synthesis of UDP-glucose, a precursor for molecules involved in cell adhesion and motility.[6] Consequently, inhibitors targeting key enzymes in the pyrimidine synthesis pathway are of significant interest in cancer research and other fields.[6][9]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol, insights into the underlying scientific principles, data analysis techniques, and troubleshooting advice to ensure the generation of robust and reproducible results.
Principle of the Assay
The wound healing assay is predicated on the principle of collective cell migration, where cells move as a cohesive sheet to fill a void.[10] A scratch in a confluent cell monolayer mimics an in vitro wound, stimulating the cells at the edge of the scratch to migrate into the cell-free area. The rate of "wound closure" serves as a quantifiable measure of cell migration.[3] When assessing the effect of pyrimidine inhibitors, the assay allows for a direct comparison of migration rates between treated and untreated cells, providing insights into the inhibitor's potential to modulate this critical cellular function.
A critical consideration in this assay is to distinguish between cell migration and cell proliferation, as both can contribute to the closure of the gap.[4][10] To isolate the effects on migration, it is often necessary to inhibit cell proliferation using agents like Mitomycin C or by serum-starving the cells.[4][11]
Materials and Reagents
Reagents
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile, Ca++/Mg++ free
-
Trypsin-EDTA solution
-
Pyrimidine inhibitor(s) of interest
-
Vehicle for inhibitor (e.g., DMSO)
-
(Optional) Mitomycin C or other proliferation inhibitor[3][4]
Equipment
-
Standard cell culture plates (e.g., 24-well or 96-well)[10]
-
Sterile P200 or P10 pipette tips[3]
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
Experimental Protocol
This protocol outlines the key steps for conducting a wound healing assay to evaluate the effect of pyrimidine inhibitors on cell migration.
Part 1: Cell Seeding and Monolayer Formation
-
Cell Culture: Culture the chosen adherent cell line in complete medium until they are in the logarithmic growth phase.
-
Seeding: Harvest the cells using trypsin-EDTA and seed them into the wells of a culture plate at a density that will result in a fully confluent monolayer within 24-48 hours.[3] Uniform cell distribution is critical for a consistent monolayer.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 until the cells form a confluent monolayer.
Part 2: (Optional) Inhibition of Cell Proliferation
To ensure that the observed gap closure is primarily due to cell migration rather than proliferation, it is recommended to inhibit cell division.[4][10]
-
Mitomycin C Treatment: Once the monolayer is confluent, treat the cells with a proliferation inhibitor such as Mitomycin C (e.g., 5-10 µg/mL) for a predetermined duration (e.g., 2 hours) prior to creating the scratch.[11] The optimal concentration and incubation time should be determined empirically for each cell line to inhibit proliferation without inducing cytotoxicity.
-
Serum Starvation: Alternatively, replace the complete medium with a low-serum or serum-free medium for 24 hours before and during the assay.[2][4]
Part 3: Creating the Wound and Inhibitor Treatment
-
Scratch Creation: Carefully aspirate the medium from the wells. Using a sterile P200 or P10 pipette tip, create a straight scratch down the center of the cell monolayer.[3] Apply consistent pressure and speed to ensure a uniform scratch width. A ruler or guide can be used to aid in creating straight and consistent scratches.[3]
-
Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[10]
-
Inhibitor Treatment: Add fresh culture medium containing the desired concentrations of the pyrimidine inhibitor to the treatment wells. Include a vehicle-only control group.
Part 4: Image Acquisition
-
Time Zero (T=0) Imaging: Immediately after adding the treatment medium, place the plate on the microscope stage. Capture images of the scratch in each well using a 4x or 10x objective. These will serve as the baseline (T=0) measurements. It is crucial to mark the plate or use a stage with positional memory to ensure the same field of view is imaged at each time point.[3][12]
-
Time-Lapse Imaging: Return the plate to the incubator and acquire images of the same scratch areas at regular intervals (e.g., every 4, 8, 12, and 24 hours).[3] The frequency of imaging will depend on the migration rate of the cell line being used.
Experimental Workflow Diagram
Caption: Workflow of the wound healing assay with pyrimidine inhibitors.
Data Analysis and Interpretation
Quantitative analysis of the wound healing assay involves measuring the change in the cell-free area over time.
Quantification of Wound Closure
-
Image Processing: Use image analysis software like ImageJ or Fiji to measure the area of the scratch at each time point.[12][13] Plugins are available to automate this process.[13][14]
-
Calculation: The percentage of wound closure can be calculated using the following formula:
% Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100
Alternatively, the rate of cell migration can be expressed as the change in wound area per unit of time.[15]
Data Presentation
Summarize the quantitative data in a table for easy comparison between different treatment groups and time points.
| Treatment Group | Concentration (µM) | Average % Wound Closure (12h) | Std. Deviation (12h) | Average % Wound Closure (24h) | Std. Deviation (24h) |
| Vehicle Control | 0 | 45.2 | 3.1 | 89.5 | 4.5 |
| Pyrimidine Inhibitor A | 1 | 30.8 | 2.5 | 65.1 | 3.8 |
| Pyrimidine Inhibitor A | 10 | 15.6 | 1.9 | 32.7 | 2.9 |
| Pyrimidine Inhibitor B | 1 | 42.1 | 3.5 | 85.3 | 4.1 |
| Pyrimidine Inhibitor B | 10 | 38.9 | 2.8 | 78.2 | 3.5 |
Interpretation of Results
A significant decrease in the percentage of wound closure in the inhibitor-treated groups compared to the vehicle control indicates that the pyrimidine inhibitor impedes cell migration. Dose-dependent inhibition provides stronger evidence for the inhibitor's effect. It is crucial to correlate these findings with cell viability assays (e.g., MTT or SRB assays) to ensure that the observed reduction in migration is not a secondary effect of cytotoxicity.[16]
Mechanism of Action: Pyrimidine Inhibitors and Cell Migration
Pyrimidine biosynthesis is a complex process involving both de novo and salvage pathways.[6][7] The de novo pathway is particularly important in highly proliferative cells.[6] Enzymes in this pathway, such as Dihydroorotate Dehydrogenase (DHODH), are targets for some pyrimidine inhibitors.[6]
The inhibition of pyrimidine synthesis can impact cell migration through several mechanisms:
-
Cytoskeletal Dynamics: Cell migration is driven by the dynamic remodeling of the actin cytoskeleton.[17][18][19] The assembly and disassembly of actin filaments provide the protrusive force for cell movement.[19][20] The synthesis of nucleotide sugars, which are downstream products of pyrimidine metabolism, is important for the glycosylation of cell surface receptors like integrins.[6][19] Altered glycosylation can affect integrin signaling to the cytoskeleton, thereby impacting cell adhesion and migration.[19]
-
Signaling Pathways: Key signaling pathways, such as those involving Rho GTPases, regulate cytoskeletal organization and cell motility.[17][19] Pyrimidine metabolism can influence these pathways, although the exact mechanisms are still under investigation.
Signaling Pathway Diagram
Sources
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- 12. bitesizebio.com [bitesizebio.com]
- 13. An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Cytoskeletal Crosstalk in Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Altered Actin Dynamics in Cell Migration of GNE Mutant Cells [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Comprehensive HPLC Method Development for (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol: Achiral Purity and Chiral Enantiomeric Excess
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Application Focus: Chemical Purity (RP-HPLC) and Enantiomeric Excess (Chiral NP-HPLC)
Executive Summary & Regulatory Grounding
(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1379439-07-2) is a critical chiral building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors[1]. Because this intermediate dictates the stereochemical and chemical fidelity of downstream APIs, rigorous analytical control is mandatory.
This application note details the development and validation of two orthogonal High-Performance Liquid Chromatography (HPLC) methods:
-
Achiral Reversed-Phase HPLC (RP-HPLC) for assay and chemical purity.
-
Chiral Normal-Phase HPLC (NP-HPLC) for the determination of enantiomeric excess (ee).
The methodologies described herein were developed following the Analytical Quality by Design (AQbD) principles outlined in ICH Q14 (Analytical Procedure Development) [2] and validated against the rigorous criteria of ICH Q2(R2) (Validation of Analytical Procedures) [3].
Fig 1. Analytical Quality by Design (AQbD) workflow for HPLC method lifecycle.
Physicochemical Profiling & Method Rationale
To design a robust separation strategy, we must first analyze the causality between the analyte's structure and its chromatographic behavior.
-
Structural Electronics & Basicity: The molecule consists of a pyrimidine ring with a chlorine atom at C2 and a pyrrolidin-3-ol group at C4. The lone pair on the pyrrolidine nitrogen is delocalized into the electron-deficient pyrimidine ring (exhibiting vinylogous amide character). Consequently, the pyrrolidine nitrogen is non-basic. The pyrimidine nitrogens are the only basic sites, possessing a very low pKa (~1.5 to 2.5).
-
RP-HPLC Rationale: Operating at a neutral pH would leave the pyrimidine nitrogens partially ionized, leading to severe peak tailing and irreproducible retention times due to secondary interactions with residual silanols on the silica support. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we ensure consistent protonation and ion-pairing, yielding sharp, symmetrical peaks. A polar-embedded C18 column is selected to prevent hydrophobic phase collapse under the highly aqueous conditions required to retain this polar molecule (LogP ~0.52).
-
Chiral HPLC Rationale: The separation of the (S) and (R) enantiomers requires a chiral environment. Polysaccharide-based chiral stationary phases (CSPs), specifically amylose tris(3,5-dimethylphenylcarbamate), provide a multimodal chiral recognition mechanism[4]. The carbamate linkages act as potent hydrogen-bond donors/acceptors for the analyte's hydroxyl group, while the phenyl rings engage in π-π interactions with the pyrimidine core.
Fig 2. Chiral recognition mechanism on a polysaccharide-based stationary phase.
Experimental Protocols
Protocol A: Achiral RP-HPLC for Chemical Purity
This method is designed to separate the target analyte from synthesis precursors (e.g., 2,4-dichloropyrimidine, (S)-pyrrolidin-3-ol) and potential degradation products.
Chromatographic Conditions:
-
Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-embedded phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controlled to prevent viscosity-induced pressure fluctuations).
-
Detection: UV at 254 nm (Optimal absorbance for the pyrimidine chromophore).
-
Injection Volume: 5 µL.
-
Sample Diluent: Water:Acetonitrile (80:20, v/v).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 95 | 5 |
| 22.0 | 95 | 5 |
System Suitability Testing (SST) Criteria (Self-Validating Mechanism):
-
Tailing Factor (Tf): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 5,000.
-
Injection Precision: %RSD ≤ 1.0% for 5 replicate injections of the standard solution (100 µg/mL).
Protocol B: Chiral NP-HPLC for Enantiomeric Excess (ee)
This method isolates the desired (S)-enantiomer from the unwanted (R)-enantiomer to calculate optical purity.
Chromatographic Conditions:
-
Column: Daicel Chiralpak® IA (250 mm × 4.6 mm, 5 µm) – Immobilized amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) = 80 : 20 : 0.1 (v/v/v).
-
Expert Insight: The addition of 0.1% DEA is critical. It acts as a competing base to mask residual acidic silanols on the silica matrix, preventing peak broadening of the weakly basic pyrimidine nitrogens.
-
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Ethanol (Ensure complete dissolution before mixing with Hexane to prevent precipitation).
System Suitability Testing (SST) Criteria:
-
Resolution (Rs): ≥ 2.0 between (S) and (R) enantiomers.
-
Signal-to-Noise (S/N): ≥ 10 for the limit of quantitation (LOQ) of the (R)-enantiomer.
Method Validation Summary
Both methods were subjected to comprehensive validation in strict accordance with ICH Q2(R2) guidelines[3]. The quantitative data is summarized in the tables below.
Table 1: Validation Results for Achiral RP-HPLC (Chemical Purity)
| Validation Parameter | Acceptance Criteria (ICH Q2) | Observed Result | Conclusion |
| Specificity | No interference at retention time | No co-eluting peaks (Peak Purity > 99%) | Pass |
| Linearity Range | Correlation coefficient ( | Pass | |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 101.2% | Pass |
| Method Precision | %RSD ≤ 2.0% (n=6) | %RSD = 0.8% | Pass |
| LOD / LOQ | S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ) | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL | Pass |
Table 2: Validation Results for Chiral NP-HPLC (Enantiomeric Purity)
| Validation Parameter | Acceptance Criteria (ICH Q2) | Observed Result | Conclusion |
| Resolution (Rs) | Rs ≥ 1.5 (Baseline separation) | Rs = 2.8 | Pass |
| Linearity (R-enantiomer) | Correlation coefficient ( | Pass | |
| Accuracy (Spike) | 90.0% - 110.0% at 0.1% spike level | 98.5% | Pass |
| Intermediate Precision | %RSD ≤ 5.0% for impurity quantitation | %RSD = 2.4% | Pass |
| Robustness | Rs ≥ 1.5 with ±2% modifier change | Rs = 2.5 (at 22% Ethanol) | Pass |
References
-
ICH Q14 Guideline on Analytical Procedure Development – Step 5. European Medicines Agency (EMA). Available at:[Link]
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures – Step 5. European Medicines Agency (EMA). Available at:[Link]
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol 95% | CAS: 1379439-07-2 | AChemBlock [achemblock.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Molecular docking simulation of pyrimidine compounds with target proteins
Application Note: High-Fidelity Molecular Docking Protocols for Pyrimidine Derivatives against Kinase Targets
Rationale and Scope
Pyrimidine derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors. Because their heterocyclic structure closely mimics the pyrimidine ring of adenosine triphosphate (ATP), these compounds can competitively bind the ATP-binding clefts of critical oncogenic kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) 1.
As a Senior Application Scientist, I frequently observe that the failure of virtual screening campaigns stems from improper system preparation rather than the docking algorithm itself. This application note establishes a robust, self-validating computational protocol for simulating the molecular docking of novel pyrimidine compounds with target proteins using AutoDock Vina.
Mechanistic Principles of Pyrimidine-Kinase Interactions
Kinase active sites typically feature a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. Pyrimidine analogs exploit this architecture by presenting nitrogen atoms at positions 1 and 3 as hydrogen bond acceptors, while exocyclic amines often act as donors. For instance, in the EGFR T790M/L858R mutant, optimally designed pyrimidine derivatives form stable hydrogen bonds with Met793 and Thr854, anchoring the molecule within the mutated hydrophobic pocket 2. Understanding these causal interactions is essential for accurately defining the grid box and evaluating the docking poses.
Computational Workflow
Computational workflow for high-fidelity molecular docking of pyrimidine derivatives.
Step-by-Step Methodology
Target Protein Preparation
Causality: X-ray crystal structures from the Protein Data Bank (PDB) lack hydrogen atoms and contain crystallographic water molecules that can artificially obstruct the binding pocket.
-
Download the target structure (e.g., PDB ID: 1HCK for CDK2 or 3W2Q for EGFR) and import it into AutoDockTools (ADT) 3.
-
Strip water molecules and heteroatoms. (Note: Do not remove essential metal cofactors if they are catalytic).
-
Add polar hydrogens. Why? AutoDock Vina uses a united-atom scoring function where non-polar hydrogens are merged with their parent carbons. Polar hydrogens are strictly required to compute directional hydrogen bonding 4.
-
Assign Kollman united atom charges and save the macromolecule in PDBQT format.
Pyrimidine Ligand Preparation
Causality: Ligands must be geometrically optimized to represent their lowest energy state before docking to prevent steric clashes that artificially inflate binding energies.
-
Sketch the 2D pyrimidine derivatives and convert them to 3D conformers using an MMFF94 or OPLS-AA force field.
-
Import into ADT, compute Gasteiger partial charges, and define the root of the molecule.
-
Set rotatable bonds. Why? Allowing flexibility in the ligand's side chains (while keeping the pyrimidine core rigid) enables the iterated local search global optimizer to explore the conformational space effectively without getting trapped in local minima 4. Save as PDBQT.
Grid Box Definition and Docking Execution
-
Center the grid box on the co-crystallized ligand's coordinates. Set dimensions (e.g., 60 × 60 × 60 points with 0.375 Å spacing) to encompass the entire ATP-binding cleft 4.
-
Configure the conf.txt file with the receptor, ligand, and grid parameters. Set exhaustiveness to 8 (or up to 24 for highly flexible pyrimidine derivatives) to ensure thorough conformational sampling.
-
Execute AutoDock Vina.
Self-Validating System: RMSD Constraint
Causality: A computational protocol is only trustworthy if it can reliably reproduce known experimental crystallographic data.
-
Extract the native co-crystallized ligand from the PDB file.
-
Process it through the exact ligand preparation and docking pipeline described above.
-
Calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Validation Rule: The protocol is validated only if the RMSD is < 2.0 Å 5. If RMSD > 2.0 Å, the grid parameters or protonation states are incorrect and must be recalibrated before screening novel pyrimidine derivatives 6.
Quantitative Data Analysis
The following table summarizes benchmark binding affinities and key residue interactions of pyrimidine derivatives against major kinase targets, demonstrating the predictive power of this protocol.
| Compound / Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (H-Bonds) |
| Compound 4a (Pyrimidine deriv.) | CDK2 | 1HCK | -7.7 | GLU 12, THR 14, THR 165 |
| Compound 4b (Pyrimidine deriv.) | CDK2 | 1HCK | -7.4 | GLU 12, THR 14 |
| Compound 9 (Pyrimidine deriv.) | EGFR T790M/L858R | 3W2Q | -7.9 | Lys745, Thr854, Met793, Gln791 |
| Erlotinib (Reference) | EGFR T790M/L858R | 3W2Q | -6.4 | Met793, Thr854 |
| Compound Ax1 (Pyrimidine deriv.) | CDK8 | 5FGK | -5.668 | His106, Trp105, Val27, Gly28, Val35 |
References
-
Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. nih.gov. [Link]
-
Pyrimidine Derivative as Anti-Liver Cancer Agent against EGFR Kinase Mutant T790M/L858R: A Comprehensive In-silico Approach. researchgate.net. [Link]
-
QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. mdpi.com.[Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. mdpi.com.[Link]
-
Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. nih.gov. [Link]
Sources
- 1. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Section 1: Troubleshooting POCl₃ Chlorination (The Classic Route)
Welcome to the Technical Support Center for Pyrimidine Synthesis. 2-Chloropyrimidine is a highly versatile and critical building block in drug discovery and agricultural chemistry. However, its synthesis is notoriously prone to side reactions, including over-chlorination, formylation byproducts, and rapid hydrolysis.
This guide is designed for research scientists and process chemists. It provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, high-purity synthesis of 2-chloropyrimidine.
Q1: I am using POCl₃ with a DMF catalyst to chlorinate 2-hydroxypyrimidine, but I am isolating dark, tarry mixtures and formylated byproducts instead of the pure product. What is going wrong?
A1: The issue lies in the dual reactivity of your catalyst. When N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃), it generates chloromethylene dimethylammonium chloride, commonly known as the Vilsmeier reagent[1]. While the Vilsmeier reagent is a potent chlorinating agent, it is also a powerful electrophilic formylating agent[2].
The Causality: The electron-deficient pyrimidine ring is usually resistant to electrophilic attack. However, intermediate adducts formed during the reaction can undergo Vilsmeier-Haack type formylation or polymerization at elevated temperatures, leading to the dark, tarry byproducts you are observing[2]. The Solution: Swap DMF for a non-formylating base catalyst, such as N,N-dimethylaniline or pyridine. These tertiary amines act purely as nucleophilic catalysts and acid scavengers, facilitating the formation of the reactive dichlorophosphite intermediate without the risk of formylation[3].
Mechanistic divergence in POCl3 chlorination: Amine catalysis vs. Vilsmeier side reactions.
Q2: My TLC shows complete conversion to 2-chloropyrimidine before the quench, but after the aqueous workup, I recover mostly the starting material (2-hydroxypyrimidine). Why is my product disappearing?
A2: You are experiencing rapid hydrolysis. 2-Chloropyrimidine is exceptionally sensitive to nucleophilic attack by water. The Causality: The C2 position of the pyrimidine ring is flanked by two highly electronegative nitrogen atoms, which withdraw electron density and make the C2 carbon highly electrophilic. Kinetic studies have shown that 2-chloropyrimidines hydrolyze up to 1750 times faster than their 6-chloro counterparts in strongly acidic media[4]. During the quench of excess POCl₃, massive amounts of HCl and phosphoric acid are generated exothermically. If the temperature spikes in this highly acidic environment, your product will instantly hydrolyze back to 2-hydroxypyrimidine[2]. The Solution: You must perform a "reverse quench." Never add water to the reaction mixture. Instead, add the reaction mixture dropwise into a massive excess of vigorously stirred crushed ice to keep the temperature near 0°C. Immediately neutralize the acidic byproducts to pH 7–8 using saturated aqueous Na₂CO₃, and extract the product into an organic solvent (like ethyl acetate) without delay[5].
Section 2: Troubleshooting Diazotization (The Sandmeyer-Type Route)
Q3: I am synthesizing 2-chloropyrimidine from 2-aminopyrimidine using NaNO₂ and HCl. The reaction violently off-gasses, turns brown, and yields almost no product. How do I stabilize this?
A3: The violent off-gassing is the thermal decomposition of the intermediate pyrimidine-2-diazonium salt, releasing nitrogen gas and toxic nitrogen oxides (NOx)[6]. The Causality: Unlike stable aryl diazonium salts, heteroaryl diazonium salts are highly unstable. If the internal temperature rises above -10°C, the diazonium species rapidly decomposes and reacts with the aqueous solvent to form 2-hydroxypyrimidine, or it oxidizes to form complex polymeric mixtures. The Solution: Strict cryogenic control is non-negotiable. The internal temperature must be maintained between -15°C and -10°C during the entire addition of sodium nitrite[6].
Temperature-controlled workflow and failure points in the diazotization route.
Section 3: Troubleshooting Zinc Reduction
Q4: I am trying to selectively reduce 2,4,6-trichloropyrimidine to 2-chloropyrimidine using Zinc dust. I am getting a messy mixture of fully reduced pyrimidine and unreacted dichloropyrimidines. How do I achieve selectivity?
A4: The reduction of the C4 and C6 chlorines is thermodynamically favored over the C2 chlorine, but the margin of error is slim. Over-reduction occurs when excess zinc is present, driving the reaction all the way to unsubstituted pyrimidine. The Solution: You must strictly control the stoichiometry. The molar ratio of 2,4,6-trichloropyrimidine to Zinc powder must be exactly 1:1 to 1:1.2. Run the reaction in a methanol/water co-solvent system under mildly alkaline conditions to buffer the electron transfer and prevent the reduction of the C2 chlorine[7].
Quantitative Data & Reaction Parameters
Table 1: Comparison of Chlorinating Catalysts for Pyrimidines
| Catalyst | Formylation Risk | Exothermicity | Recommended Use Case |
| DMF | High (Forms Vilsmeier Reagent) | High | Only for highly deactivated substrates resistant to formylation. |
| N,N-Dimethylaniline | None | Moderate | Standard chlorination of sensitive hydroxypyrimidines. |
| Pyridine | None | Low to Moderate | Solvent-free chlorination using equimolar POCl₃. |
Table 2: Hydrolysis Prevention Checklist (Aqueous Workup)
| Parameter | Target Range | Consequence of Deviation |
| Quench Temperature | < 5°C | Rapid hydrolysis of C2-Cl bond back to C2-OH. |
| Aqueous pH | 7.0 – 8.0 | Acid-catalyzed (pH < 4) or base-catalyzed (pH > 10) hydrolysis. |
| Extraction Time | < 15 minutes | Prolonged aqueous exposure degrades the product. |
Validated Experimental Protocols
Protocol A: Optimized POCl₃ Chlorination (Amine-Catalyzed)
Self-Validating Logic: The absence of dark tar during reflux confirms the avoidance of Vilsmeier side reactions. A stable pH during extraction prevents hydrolysis.
-
Setup: Equip a thoroughly dried 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere.
-
Reagent Loading: Add 2-hydroxypyrimidine (1.0 equiv) and POCl₃ (3.0 equiv).
-
Catalyst Addition: Slowly add N,N-dimethylaniline (0.5 equiv) dropwise. Caution: The reaction will mildly exotherm.
-
Reflux: Heat the mixture to 100°C for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane) until the starting material is consumed.
-
Reverse Quench (Critical): Cool the reaction mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise into a beaker containing 10 volumes of vigorously stirred crushed ice.
-
Neutralization: While maintaining the temperature below 5°C, add saturated aqueous Na₂CO₃ dropwise until the pH stabilizes at 7.5.
-
Isolation: Immediately extract the aqueous layer with cold Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-chloropyrimidine[2].
Protocol B: Low-Temperature Diazotization of 2-Aminopyrimidine
Self-Validating Logic: The lack of brown NOx gas evolution during nitrite addition confirms the stability of the diazonium intermediate.
-
Acidic Dissolution: In a 3-neck flask fitted with an internal low-temperature thermometer and mechanical stirrer, dissolve 2-aminopyrimidine (1.5 moles) in 500 mL of concentrated HCl (6.0 moles). Cool the homogeneous solution to 0°C[6].
-
Cryogenic Cooling: Submerge the flask in a dry-ice/acetone bath and cool the internal mixture to precisely -15°C. Note: The mixture may become highly viscous.
-
Nitrite Addition: Prepare a cold solution of sodium nitrite (3.0 moles) in 375 mL of water. Add this dropwise over 1 hour. Mandatory: The internal temperature must not exceed -10°C at any point during this addition[6].
-
Maturation: Stir for an additional 1 hour, allowing the temperature to slowly drift to -5°C.
-
Neutralization: Carefully neutralize to pH 7 using a 30% NaOH solution. The internal temperature must remain below 0°C to prevent hydrolysis[6].
-
Extraction: Immediately filter the cold mixture to collect the solid (product + NaCl). Wash the solid thoroughly with cold diethyl ether. Extract the remaining aqueous filtrate with ether, combine the organics, dry over Na₂SO₄, and evaporate to yield white crystals of 2-chloropyrimidine[6].
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents [patents.google.com]
How to resolve peak tailing in chromatography of pyridine derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in reversed-phase liquid chromatography (RPLC): peak tailing of pyridine derivatives.
This guide bypasses superficial fixes and dives directly into the physicochemical causality of peak distortion, equipping you with self-validating protocols to restore peak symmetry and ensure robust quantification.
Diagnostic Workflow: Isolating the Root Cause
Before altering mobile phases or swapping columns, it is critical to determine whether the tailing is a system-wide physical defect or an analyte-specific chemical interaction.
Logical diagnostic workflow for resolving chromatographic peak tailing in pyridine derivatives.
Mechanistic FAQ: Understanding the Chemistry of Tailing
Q1: What is the mechanistic root cause of peak tailing for pyridine derivatives in RPLC? Peak tailing for basic compounds like pyridine is predominantly caused by secondary interactions between the analyte and the stationary phase[1]. While the primary retention mechanism in RPLC is hydrophobic interaction, the basic nitrogen atom in the pyridine ring strongly interacts with residual acidic silanol groups (Si-OH) on the surface of silica-based columns[2]. This creates a dual-retention mechanism (hydrogen bonding and ion-exchange), causing a sub-population of the analyte to be retained longer, which elongates the trailing edge of the peak[3].
Q2: How does mobile phase pH dictate the severity of these silanol-pyridine interactions? The ionization state of both the pyridine analyte (pKa ~5.2) and the surface silanols is strictly governed by the mobile phase pH[2].
-
Mid-range pH (pH 4–7): Both the pyridine molecule (protonated to pyridinium) and the silanol groups (ionized to SiO⁻) are charged. This maximizes electrostatic attraction, leading to severe peak tailing[1].
-
Low pH (pH 2–3): The highly acidic environment fully protonates the silanol groups (neutralizing them to Si-OH), effectively shutting down the ion-exchange mechanism and restoring peak symmetry[4].
-
High pH (pH > 8): The pyridine molecule is deprotonated and becomes neutral, eliminating electrostatic interactions[1]. However, standard silica dissolves at high pH, necessitating the use of specialized high-pH stable or polymer-based columns[5].
Q3: If lowering the pH is not an option due to column stability or MS compatibility, what chemical additives can mask silanol activity? When pH optimization is constrained, adding a competing base—most commonly triethylamine (TEA)—acts as a sacrificial silanol suppressor. TEA is a small, highly basic molecule that floods the column, preferentially binding to the active anionic silanol sites. This effectively "masks" the stationary phase defects, shielding them from the bulkier pyridine analytes and improving peak shape.
Quantitative Impact of Chromatographic Interventions
To guide your method development, the following table summarizes the expected quantitative improvements in the USP Tailing Factor (Tf) when applying specific interventions to pyridine separations. A perfectly symmetrical peak has a Tf of 1.0.
| Chromatographic Intervention | Mechanistic Effect on Separation | Typical Tf (Before) | Typical Tf (After) |
| Lowering Mobile Phase pH (pH 7.0 → 2.5) | Protonates and neutralizes acidic surface silanols, preventing ion-exchange. | 2.0 - 2.5 | 1.0 - 1.2 |
| Addition of 5-10 mM TEA | Competitively binds to and masks active anionic silanol sites. | 1.8 - 2.2 | 1.1 - 1.3 |
| Switching to End-capped / BDS Column | Physically blocks access to residual silanols via chemical derivatization. | 1.7 - 2.0 | 1.1 - 1.2 |
| Operating at High pH (>8.0) on Hybrid Silica | Deprotonates and neutralizes the basic pyridine analyte, preventing electrostatic binding. | 2.0 - 2.5 | 1.0 - 1.1 |
Experimental Protocols
These step-by-step methodologies are designed as self-validating systems. By calculating the tailing factor at the end of each protocol, you can definitively verify the success of the intervention.
Protocol A: Systematic pH Optimization and Buffering
Objective: To suppress silanol ionization and eliminate secondary retention mechanisms for basic analytes. Materials: HPLC system, End-capped C18 column, Phosphoric acid (85%), Potassium dihydrogen phosphate, pH meter.
-
Buffer Preparation: Prepare a 10–20 mM potassium phosphate buffer solution. This concentration provides adequate buffering capacity to control the ionization state without risking precipitation in high organic concentrations[6].
-
pH Adjustment: Gradually add dilute phosphoric acid while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.5[4].
-
Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.
-
Equilibration (Self-Validation Step 1): Flush the HPLC system and column with the new mobile phase for at least 10 column volumes. Monitor the baseline; a stable pressure and flat baseline validate that equilibration is complete.
-
Injection & Evaluation (Self-Validation Step 2): Inject the pyridine sample. Calculate the USP tailing factor (Tf). A Tf value between 1.0 and 1.2 indicates successful suppression of secondary interactions.
Protocol B: Silanol Masking via Triethylamine (TEA) Addition
Objective: To competitively block residual silanol groups when low-pH mobile phases cannot be used (e.g., due to column limitations). Materials: HPLC system, Triethylamine (HPLC grade, ≥99.5%), Mobile phase solvents.
-
Additive Calculation: Calculate the volume of TEA required to achieve a 5 mM to 10 mM concentration in the aqueous portion of your mobile phase[6].
-
Mixing & Titration: Add the TEA to the aqueous mobile phase. Crucial Step: TEA is a strong base and will drastically increase the pH of the solution. Titrate the solution back to your target pH using an appropriate acid (e.g., acetic acid or phosphoric acid)[2].
-
System Priming: Prime the HPLC pumps and equilibrate the column. TEA requires longer equilibration times (typically 20-30 column volumes) to fully saturate the active silanol sites.
-
Chromatographic Run: Inject the pyridine derivative and calculate the Tf to validate the masking efficiency.
-
Post-Run Maintenance: TEA can reduce column lifetime by accelerating end-capping hydrolysis[6]. Ensure the column is properly flushed with a neutral solvent mixture (e.g., 50:50 Methanol:Water) before long-term storage.
Advanced Troubleshooting Q&A
Q4: What if peak tailing is observed for all peaks in the chromatogram, not just the basic pyridine derivatives? If neutral and acidic compounds are also tailing, the issue is physical, not chemical[1]. The most common physical root causes are:
-
Extra-Column Volume: Slippage of the tubing connecting the column to the HPLC system (especially common with PEEK finger-tight fittings) introduces dead volume.
-
Column Void: A physical void at the head of the column due to packing bed collapse or mechanical shock[1].
-
Frit Blockage: Accumulation of sample matrix components or particulates on the inlet frit disrupts the laminar flow profile.
Q5: Are there modern stationary phases that inherently solve this issue without requiring mobile phase additives? Yes. Since the early 2000s, column technologies have evolved specifically to address basic compound tailing[5].
-
Charged Surface Hybrid (CSH) Columns: These columns incorporate a low-level positive charge on the particle surface, which electrostatically repels basic analytes like pyridine, yielding excellent peak shapes even in low-ionic-strength mobile phases (e.g., 0.1% formic acid).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyridine derivatives, HILIC columns utilize a distinct retention mechanism where residual silanols do not cause tailing, offering a robust alternative to standard RPLC[7].
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. labcompare.com [labcompare.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromanik.co.jp [chromanik.co.jp]
Technical Support Center: Pyrimidine Solubility Optimization for Biological Assays
Welcome to the Application Scientist Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with pyrimidine-based compounds (e.g., pyrazolo[3,4-d]pyrimidines).
The Mechanistic Challenge of Pyrimidine Solubility
Pyrimidines are privileged scaffolds in oncology and kinase inhibitor development. However, their planar aromatic structures promote strong intermolecular
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: My pyrimidine inhibitor forms a cloudy precipitate immediately upon dilution from a 10 mM DMSO stock into my cell culture medium. Why does this "crashing out" occur, and how do I prevent it? Causality: This is a kinetic solubility failure. When a high-concentration DMSO stock is pipetted into an aqueous buffer, the DMSO molecules diffuse into the bulk water much faster than the hydrophobic pyrimidine molecules can disperse. This rapid solvent exchange strips the pyrimidine of its organic solvation shell, causing localized supersaturation. The planar pyrimidine rings rapidly aggregate, forming nucleation centers that precipitate out of solution [8, 9]. Solution:
-
Strictly control the final DMSO concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v) to prevent both precipitation and solvent-induced cytotoxicity [8].
-
Employ Serial Dilution: Never spike a 10 mM stock directly into a large aqueous volume. Instead, perform intermediate serial dilutions in a co-solvent system or serum-containing medium before the final transfer.
-
Pre-warm Media: Always add the compound to pre-warmed (37°C) media under vigorous vortexing to maximize the kinetic dispersion rate.
Q2: I need to run a 72-hour cell viability assay, but my compound precipitates over time even though it was initially clear. What is happening? Causality: You are observing a transition from kinetic to thermodynamic solubility. A compound might initially remain in a supersaturated state (kinetic solubility) due to the presence of DMSO, but over 24-72 hours, the system seeks thermodynamic equilibrium, leading to slow crystallization [4, 5]. Solution: For long-term assays, you must formulate the compound to enhance its thermodynamic solubility. We recommend utilizing cyclodextrin inclusion complexes (e.g., HP-β-CD) or miniaturized polymer-drug solid dispersions (e.g., PVPVA) [2, 6].
Q3: Can I just add detergents like Tween-20 or Triton X-100 to my assay buffer? Causality: Surfactants lower the surface tension and form micelles that encapsulate the hydrophobic pyrimidine core. While effective for biochemical or enzymatic assays (typically requiring 0.01 - 0.05% Tween-20), these detergents disrupt lipid bilayers and are highly toxic in cell-based in vitro assays [6]. Solution: Restrict surfactant use to cell-free enzymatic assays. For cell-based assays, rely on cyclodextrins.
Diagnostic Workflow: Troubleshooting Precipitation
Logical workflow for troubleshooting pyrimidine precipitation in aqueous biological assays.
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it contains internal validation mechanisms. The following methodologies are designed as self-validating systems: they do not rely on assumed nominal concentrations but mandate analytical verification to ensure trustworthiness.
Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry
This protocol determines the maximum concentration at which your pyrimidine compound can remain in an aqueous buffer before precipitating. Self-Validation Check: Nephelometry detects light scattering from insoluble particles. By coupling this with LC-MS of the filtrate, you confirm the exact soluble fraction [1, 4].
-
Preparation: Prepare a 10 mM stock of the pyrimidine compound in anhydrous, high-purity DMSO.
-
Serial Dilution: Create a linear serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO = 1.0%).
-
Incubation: Incubate for 2 hours at room temperature on a plate shaker (300 rpm).
-
Nephelometry Readout: Measure light scattering using a laser nephelometer. A sharp increase in scattering indicates the kinetic solubility limit.
-
Validation (Crucial Step): Filter the well contents through a 0.22 µm PTFE MultiScreen® Solubility filter plate. Quantify the filtrate via LC-MS against a standard curve to determine the true dissolved concentration[1, 5].
Protocol 2: HP-β-CD Inclusion Complexation for Cell-Based Assays
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a hydrophilic cone around the lipophilic pyrimidine, drastically enhancing thermodynamic solubility without cellular toxicity [6].
Step-by-step methodology for generating self-validating HP-β-CD inclusion complexes.
-
HP-β-CD Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in Nanopure water.
-
Compound Addition: Add an excess amount of the solid pyrimidine compound (beyond its expected solubility limit) to each HP-β-CD solution.
-
Equilibration: Shake the suspensions for 48 hours in a rotary incubator at 37°C (300 rpm) to allow the thermodynamic equilibrium of the inclusion complex to form.
-
Separation: Centrifuge the samples at 20,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved pyrimidine.
-
Validation: Inject the filtrate into an LC-MS system to generate a phase-solubility diagram. An A-type phase profile (linear increase in solubility with cyclodextrin concentration) confirms successful 1:1 or 1:2 complexation [6].
Quantitative Formulation Strategies
The table below summarizes the quantitative constraints and optimal use cases for various solubility enhancement strategies when working with pyrimidine scaffolds.
| Formulation Strategy | Typical Concentration Range | Effect on Pyrimidine Solubility | Cellular Toxicity Risk | Best Use Case |
| DMSO (Cosolvent) | 0.1% - 0.5% (v/v) | Low-Moderate | High (if >0.5%) | Initial HTS screening; short-term kinetic assays. |
| Tween-20 / Triton X-100 | 0.01% - 0.05% (v/v) | Moderate | Very High | Cell-free biochemical and enzymatic assays. |
| HP-β-CD (Cyclodextrin) | 10 mM - 50 mM | High (up to 100x increase) | Low | Long-term cell-based assays; in vivo PK studies. |
| PVPVA (Polymer Dispersion) | 10% (w/w) drug loading | High | Low | Miniaturized 2D printed microarrays for cytotoxicity [2]. |
References
Sources
- 1. Permeability & Solubility Analysis Workflow [sigmaaldrich.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Stability testing of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol in solution
Welcome to the Technical Support Center for (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol . This portal is designed for researchers, analytical scientists, and drug development professionals handling this compound during early-phase formulation, assay development, and stability testing.
Due to the unique electronic properties of the 2-chloropyrimidine moiety, this compound presents specific stability liabilities in solution. This guide synthesizes mechanistic chemistry, ICH regulatory guidelines, and field-proven troubleshooting strategies to ensure the integrity of your experimental data.
Core Mechanistic Overview & FAQs
(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol features a pyrimidine ring substituted with a chlorine atom at the C2 position and a chiral pyrrolidin-3-ol group at the C4 position. The primary degradation pathway in solution is the hydrolysis of the C-Cl bond.
Q1: Why does this compound degrade so rapidly in aqueous or protic solutions? A: The carbon at the 2-position of the pyrimidine ring is highly electron-deficient due to the electron-withdrawing effects of the two adjacent electronegative nitrogen atoms and the chlorine atom. This creates an ideal environment for Nucleophilic Aromatic Substitution (SNAr)[1]. Water or alcohols (solvolysis) act as nucleophiles, attacking the C2 position to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to yield a 2-pyrimidone (2-hydroxypyrimidine) derivative.
Q2: How does the reactivity of the 2-chloro position compare to other substitution patterns? A: The 2-chloro isomer is exceptionally reactive. Mechanistic investigations have established that 2-chloropyrimidines can hydrolyze up to 1,750 times faster than their 6-chloro counterparts in acidic aqueous media[2]. This extreme kinetic difference is driven by transition state dynamics, where the 2-chloro hydrolysis requires fewer unprotonated water molecules to proceed[3]. Consequently, even trace moisture in hygroscopic solvents can trigger degradation over time.
Q3: What does ICH Q1A(R2) dictate for the stability testing of this compound in solution? A: According to the ICH Q1A(R2) guidelines, stress testing must evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values when in solution or suspension[4]. Because this compound is highly susceptible to solvolysis, forced degradation studies must include strictly controlled acidic, basic, and neutral aqueous conditions to establish a complete degradation profile and validate the stability-indicating power of your analytical methods.
Pathway of 2-chloropyrimidine hydrolysis via Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide: Analytical & Formulation Issues
| Symptom / Issue | Root Cause & Scientific Rationale | Resolution & Best Practices |
| Emergence of a new peak with a -18 Da mass shift in LC-MS. | Hydrolysis. The replacement of the chlorine atom (atomic mass ~35 Da) with a hydroxyl group (atomic mass ~17 Da) results in a net loss of ~18 Da. | Diagnostic Check: Look for the disappearance of the characteristic 3:1 isotopic ratio of |
| Inconsistent assay recovery across different pH buffers. | pH-Dependent SNAr Kinetics. High concentrations of acid or base act as catalysts for the hydrolysis of the chloropyrimidine[1]. | Limit the exposure time of the compound in aqueous buffers prior to injection. If aqueous formulation is required for an assay, maintain a neutral pH (pH 6.5–7.5) and store samples in a thermostatted autosampler at 4°C. |
| Poor mass balance during forced degradation (Parent + Degradants < 90%). | Secondary Degradation or Precipitation. The 2-pyrimidone degradant may undergo further fragmentation, or the change in polarity may cause precipitation out of the solution matrix. | Self-Validation: Always visually inspect stress vials for precipitation before injection. Ensure the LC gradient is sufficiently broad (e.g., 5% to 95% organic) to elute highly polar secondary degradants. |
Quantitative Stability Metrics & Regulatory Parameters
To contextualize the stability liabilities, the following tables summarize the relative hydrolytic kinetics of chloropyrimidines and the standard regulatory conditions required for baseline stability testing.
Table 1: Relative Hydrolytic Reactivity of Chloropyrimidine Isomers (Data illustrating the extreme liability of the 2-chloro position, adapted from mechanistic studies in acidic media[2])
| Isomer Position | Relative Hydrolysis Rate (6 N HCl) | Relative Hydrolysis Rate (12 N HCl) | Mechanistic Driver |
| 2-Chloro | 350x faster | 1,750x faster | Favorable transition state requiring fewer unprotonated |
| 6-Chloro | 1x (Baseline) | 1x (Baseline) | Steric/electronic hindrance in transition state. |
Table 2: ICH Q1A(R2) Standard Storage Conditions for Formal Stability [4]
| Study Type | Storage Condition | Minimum Time Period Covered at Submission |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Self-Validating Experimental Protocol: Solution-Phase Stress Testing
To comply with ICH Q1A(R2) requirements for evaluating hydrolysis across a wide pH range[4], use the following self-validating protocol. This methodology ensures that any observed degradation is an accurate reflection of the compound's intrinsic stability, rather than an artifact of the sample preparation process.
Causality & Design Rationale: We utilize a "quench-and-neutralize" approach. Because the compound is highly reactive to pH extremes, injecting a highly acidic or basic sample directly into the HPLC can cause on-column degradation, leading to false-positive degradation peaks. Neutralizing the sample halts the SNAr reaction at the exact time point of sampling.
Step-by-Step Methodology
Step 1: Preparation of the Master Stock
-
Accurately weigh 10.0 mg of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol.
-
Dissolve in 10.0 mL of anhydrous DMSO to yield a 1.0 mg/mL stock. Rationale: DMSO is chosen over methanol or ethanol to completely eliminate the risk of solvolysis (alkoxy-substitution) during storage.
Step 2: Execution of Forced Degradation (Stress Conditions) Prepare four separate 2 mL HPLC vials. To each vial, add 0.5 mL of the Master Stock and 0.5 mL of the respective stressor:
-
Control: 0.5 mL HPLC-grade Water.
-
Acidic Stress: 0.5 mL of 0.1 M HCl.
-
Basic Stress: 0.5 mL of 0.1 M NaOH.
-
Oxidative Stress: 0.5 mL of 3%
. Seal the vials and incubate at 60°C (except for oxidative stress, which should be kept at 25°C to prevent explosive decomposition of peroxides) for 24 hours.
Step 3: Quenching and Neutralization (The Self-Validating Step)
-
Remove vials from the incubator and immediately cool to 4°C in an ice bath to arrest reaction kinetics.
-
Neutralize:
-
To the Acidic vial, add exactly 0.5 mL of 0.1 M NaOH.
-
To the Basic vial, add exactly 0.5 mL of 0.1 M HCl.
-
To the Control and Oxidative vials, add 0.5 mL of HPLC-grade Water to maintain equal dilution factors.
-
-
Validation Check: Verify the pH of an aliquot from the neutralized vials using pH paper to ensure it is between 6.5 and 7.5.
Step 4: HPLC-PDA-MS Analysis & Mass Balance Calculation
-
Inject 5 µL of each neutralized sample onto a C18 column using a broad gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid).
-
Calculate Mass Balance: Sum the peak areas of the parent compound and all degradants. The total area should be within 90-110% of the Control vial's parent peak area. If mass balance fails, it indicates the formation of UV-transparent degradants or compound precipitation.
Self-validating forced degradation workflow for solution stability testing.
References
-
Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid Organic Process Research & Development - ACS Publications[Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid (Abstract/Summary) Organic Process Research & Development - ACS Publications[Link]
Sources
Technical Support Center: Preventing Compound Degradation During Chromatographic Purification
Welcome to the Technical Support Center for Chromatographic Purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent compound degradation during chromatographic purification. Here, we move beyond simple procedural lists to explain the underlying causes of degradation and provide scientifically grounded solutions.
Introduction: The Challenge of Compound Stability
Chromatographic purification is a cornerstone of modern chemical and pharmaceutical sciences, enabling the isolation of specific molecules from complex mixtures.[1] However, the very conditions that facilitate separation can also become a source of compound degradation.[2][3] The appearance of unexpected peaks, loss of peak area, or baseline noise can all be indicators of analyte instability.[2] This guide provides a systematic approach to identifying and mitigating these issues, ensuring the integrity of your purified compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding compound degradation during chromatography.
Q1: My chromatogram shows extra, unexpected peaks that weren't in my initial sample. What could be the cause?
A1: The appearance of new peaks often signals on-column degradation of your target compound.[2] This can be triggered by several factors:
-
Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your analyte, it can lead to the presence of both ionized and unionized forms, potentially causing peak splitting or indicating instability.[4] For ionizable compounds, it is crucial to control the mobile phase pH to stabilize retention.[5] A buffer should be chosen with a pKa value within ±1 pH unit of the desired mobile phase pH for maximum buffering capacity.[5]
-
Reactive Stationary Phase: The stationary phase itself can contribute to degradation. For instance, residual silanol groups on silica-based columns can act as acidic sites, facilitating hydrolysis of susceptible compounds.[6][7]
-
Elevated Temperature: While increasing temperature can improve peak shape and reduce run times, it can also accelerate the degradation of thermally labile compounds.[8][9][10]
-
Contaminants: Impurities in the mobile phase or carryover from previous injections can introduce reactive species that degrade your analyte.[6]
Troubleshooting Steps:
-
Systematic Investigation: Change only one variable at a time to isolate the source of the problem.[2]
-
Blank Injection: Run a blank injection (mobile phase only) to check for ghost peaks originating from the system or solvent contamination.[6][11]
-
Fresh Mobile Phase: Prepare a fresh batch of mobile phase to rule out contamination or degradation of mobile phase components.[2]
Q2: The peak area of my target compound is decreasing with subsequent injections. Why is this happening?
A2: A progressive loss of your target compound can be due to several factors:
-
Irreversible Adsorption: Your compound may be irreversibly binding to active sites on the column.[12][13] This is particularly common with highly polar or charged molecules on silica-based columns.
-
On-Column Degradation: As discussed in Q1, the compound may be degrading with each pass through the column. The extent of degradation can be time-dependent, so longer residence times on the column can lead to greater losses.
-
Sample Instability in the Autosampler: The conditions within your autosampler (e.g., temperature, light exposure) may be causing the compound to degrade over time in the vial.
Preventative Measures:
-
Column Choice: Consider a column with a different stationary phase chemistry, such as a highly end-capped column or a polymer-based column, to minimize unwanted interactions.
-
Mobile Phase Modifiers: Adding a small amount of a competing agent to the mobile phase, such as a stronger acid or base, can help to mask active sites on the stationary phase.
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase and does not promote degradation.[14]
-
Autosampler Temperature Control: If your compound is thermally sensitive, use a cooled autosampler to maintain sample integrity.[15]
Q3: I'm working with a light-sensitive compound. What precautions should I take during purification?
A3: For photolabile compounds, minimizing light exposure at every stage is critical.
-
Sample Preparation: Prepare samples in amber vials or under low-light conditions.
-
Chromatography System: Use an HPLC system with a UV-protective cover for the autosampler and column compartment. If your system lacks these features, you can cover the components with aluminum foil.
-
Detector: While a UV detector is common, consider if the analysis wavelength could contribute to degradation. If so, explore alternative detection methods if possible.
-
Forced Degradation Studies: It is good practice to perform forced degradation studies, including photolytic degradation, to understand the stability of your compound and its degradation products.[16]
Q4: My baseline is noisy and drifting, making it difficult to integrate my peaks accurately. Could this be related to compound degradation?
A4: While baseline issues can have many causes, they can be linked to compound degradation.[17][18]
-
Column Bleed: Degradation of the stationary phase itself can lead to a rising baseline, especially during gradient elution. This is more common with certain column chemistries and at extreme pH or high temperatures.[6]
-
Mobile Phase Degradation: Some mobile phase additives, like trifluoroacetic acid (TFA), can degrade over time and increase UV absorbance, causing baseline drift.[19]
-
Elution of Degradation Products: A noisy or irregular baseline can also be caused by the slow elution of multiple minor degradation products.
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-quality mobile phase additives.
-
Mobile Phase Preparation: Prepare mobile phases fresh daily and degas them thoroughly to prevent bubble formation and baseline noise.[17][20]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
Part 2: Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting common degradation scenarios.
Guide 1: Diagnosing and Mitigating pH-Induced Degradation
Unstable or inappropriate mobile phase pH is a primary driver of compound degradation, particularly for ionizable molecules.[4][5]
Symptoms:
-
Peak tailing or splitting.[4]
-
Shifting retention times.
-
Appearance of new peaks, especially when the mobile phase is left standing.[2]
Workflow for Troubleshooting pH Issues:
Caption: Workflow for diagnosing and resolving pH-related compound degradation.
Detailed Protocol: Mobile Phase pH Optimization
-
Determine Analyte pKa: If the pKa of your compound is unknown, it can be estimated using software or determined experimentally.
-
Buffer Selection: Choose a buffer system with a pKa within one pH unit of your target mobile phase pH to ensure adequate buffering capacity.[5]
-
pH Adjustment: For robust separations, adjust the mobile phase pH to be at least two units away from the analyte's pKa.[5] This ensures the analyte is predominantly in one ionic state (either fully ionized or fully unionized).[4]
-
Column Stability: Be mindful of the pH limitations of your column. Standard silica-based columns are typically stable in a pH range of 2 to 8. Operating outside this range can cause irreversible damage to the stationary phase.
Data Presentation: Common Buffers in Reversed-Phase HPLC
| Buffer | pKa | Useful pH Range | Notes |
| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2 | Can precipitate with high concentrations of acetonitrile. |
| Formate | 3.8 | 2.8-4.8 | Volatile, good for LC-MS applications. |
| Acetate | 4.8 | 3.8-5.8 | Volatile, good for LC-MS applications. |
| Citrate | 3.1, 4.8, 6.4 | 2.1-7.4 | Can chelate metals. |
Guide 2: Addressing On-Column Degradation
The column itself can be a reactive environment leading to analyte degradation.[2]
Symptoms:
-
New peaks appear in the chromatogram that are not present in the injected sample.[2]
-
Loss of recovery for the main analyte.
-
Peak tailing for basic compounds due to interaction with acidic silanol groups.[6]
Workflow for On-Column Degradation:
Caption: Systematic approach to troubleshooting on-column compound degradation.
Experimental Protocol: Column and Method Adjustments
-
Temperature Reduction: Lowering the column temperature can significantly reduce the rate of degradation for thermally sensitive compounds.[15] Start by decreasing the temperature in 5-10°C increments.
-
Column Selection:
-
For Hydrolytically Unstable Compounds: Consider columns with a silica-hydride surface instead of a traditional silica surface to reduce on-column hydrolysis.[7]
-
For Basic Compounds Prone to Tailing: Use a highly end-capped C18 column or a column with a base-deactivated stationary phase.
-
-
Mobile Phase Modification:
-
For basic analytes, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask active silanol sites.
-
For analytes sensitive to metal chelation, adding a chelating agent like EDTA to the mobile phase can improve peak shape and stability.[21]
-
-
System Passivation: For particularly sensitive analyses, especially in bioanalysis, passivating the HPLC system with an acidic solution (e.g., nitric acid, followed by thorough flushing) can remove metallic contaminants that may catalyze degradation.
Guide 3: Preventing Oxidation and Hydrolysis during Sample Preparation and Purification
Oxidation and hydrolysis are two of the most common degradation pathways for pharmaceutical compounds.[22]
Symptoms of Oxidation:
-
Appearance of unexpected peaks, often with a change in UV spectrum.
-
Loss of analyte over time, even when stored in the dark.
Symptoms of Hydrolysis:
-
Common for compounds with labile functional groups like esters, amides, and carbamates.[16]
-
Degradation is often pH-dependent (acid or base-catalyzed).
Preventative Strategies:
| Degradation Pathway | Preventative Measures in Sample Preparation | Preventative Measures in Chromatography |
| Oxidation | - Prepare samples under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Add antioxidants (e.g., BHT, α-tocopherol) to the sample if compatible with the analysis.[22] | - Use freshly prepared, degassed mobile phases.- Minimize sample residence time in the system.- Use a column and system free of metallic contaminants that can catalyze oxidation. |
| Hydrolysis | - Control the pH of the sample solution with appropriate buffers.- Avoid excessive heat during sample processing.- Perform sample preparation at low temperatures if necessary. | - Carefully control the mobile phase pH.- Operate at lower temperatures.- Use a stationary phase that is less likely to promote hydrolysis (e.g., silica-hydride).[7] |
Experimental Protocol: Sample Preparation for Oxidation-Sensitive Compounds
-
Solvent Preparation: Use high-purity solvents and sparge them with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Sample Handling: Perform all sample dilutions and transfers in a glove box or under a gentle stream of inert gas.
-
Vial Selection: Use amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants.
-
Antioxidant Addition: If permissible for the downstream application, add a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample diluent.
Conclusion: A Proactive Approach to Compound Stability
Preventing compound degradation during chromatographic purification requires a holistic understanding of the analyte's chemical properties and a systematic approach to method development and troubleshooting. By carefully considering factors such as mobile phase pH, temperature, column chemistry, and potential exposure to light and oxygen, researchers can ensure the integrity of their purified compounds. Regular system maintenance and the use of high-quality reagents are fundamental to achieving reproducible and reliable results.
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On-Column Sample Degradation | LCGC International. (2007, January 1). Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved from [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). Retrieved from [Link]
-
Chromatography in Bioactivity Analysis of Compounds - IntechOpen. (2013, April 10). Retrieved from [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved from [Link]
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Adsorption Chromatography: Principle, Types, Steps, Uses - Microbe Notes. (2025, March 24). Retrieved from [Link]
-
HPLC Troubleshooting Guide. Retrieved from [Link]
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Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2022, April 15). Retrieved from [Link]
-
On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. | MICROSOLV - MTC USA. (2026, February 9). Retrieved from [Link]
-
New Concepts for the Determination of Oxidation Efficiencies in Liquid Chromatography–Isotope Ratio Mass Spectrometry | Analytical Chemistry - ACS Publications. (2019, March 20). Retrieved from [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. Retrieved from [Link]
-
LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3). Retrieved from [Link]
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COLUMN CHROMATOGRAPHY. Retrieved from [Link]
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Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5). Retrieved from [Link]
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Activity and Decomposition | Separation Science. (2023, December 8). Retrieved from [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]
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Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. (2022, January 29). Retrieved from [Link]
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Light Exposure Predominantly Drives Volatile Profile Changes in Royal Jelly During Short-Term Storage as Revealed by GC-IMS - MDPI. (2026, March 5). Retrieved from [Link]
-
Understanding Adsorption Chromatography: Principles and Uses - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]
-
What are the major Causes of GC Capillary Column Performance Degradation? - Agilent. Retrieved from [Link]
-
Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - MDPI. (2021, February 16). Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Retrieved from [Link]
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Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Retrieved from [Link]
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What might I be doing wrong because my HPLC columns deteriorate so quickly recently? (2015, December 7). Retrieved from [Link]
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“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). Retrieved from [Link]
-
Advances in chromatography: contemporary techniques and applications - Taylor & Francis. (2025, March 13). Retrieved from [Link]
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Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems - Oreate AI Blog. (2026, January 7). Retrieved from [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC. Retrieved from [Link]
-
Matrix Adsorption Principle of Column Chromatography in Analytical Chemistry - Longdom Publishing. (2023, December 7). Retrieved from [Link]
-
methods of purification of organic compounds - BYJU'S. (2019, October 16). Retrieved from [Link]
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Chromatography Sample Preparation Guide - Organomation. Retrieved from [Link]
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HPLC Troubleshooting Guide. Retrieved from [Link]
-
Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018, August 23). Retrieved from [Link]
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation. Retrieved from [Link]
-
Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics - MDPI. (2023, May 24). Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, February 17). Retrieved from [Link]
-
How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025, July 2). Retrieved from [Link]
-
Column chromatography - UVic. Retrieved from [Link]
-
Fundamentals of Sample Preparation for Chromatography - Chrom Tech, Inc. (2025, October 15). Retrieved from [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Solutions and Challenges in Sample Preparation for Chromatography. Retrieved from [Link]
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- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Substituted Pyrrolidinols
Process Chemistry Knowledge Base & Troubleshooting Portal
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals scaling up substituted pyrrolidinols (e.g., bicyclic pyrrolidinols, swainsonine derivatives, and prolinol pharmacophores). The guides below transition medicinal chemistry routes into robust, self-validating multikilogram processes.
Troubleshooting & FAQs: Overcoming Scale-Up Bottlenecks
Q1: How do we maintain absolute stereocontrol during the -alkylation of proline derivatives at a multi-kilogram scale?
The Challenge: Direct alkylation of proline esters typically results in severe epimerization and poor diastereomeric excess (de) due to the unshielded, planar nature of the intermediate enolate.
The Causality & Solution: To dictate facial selectivity, the stereocenter must be structurally locked. Implement [1]. By reacting the starting material (e.g., N-Boc-trans-4-hydroxy-L-proline) with an aldehyde, you form a rigid bicyclic oxazolidinone. While the original
Q2: What is the safest method for reducing lactam/ester intermediates to pyrrolidinols without relying on hazardous, unquenchable LAH?
The Challenge: Lithium Aluminum Hydride (LAH) is highly exothermic, evolves flammable hydrogen gas, and forms intractable colloidal aluminum emulsions during aqueous workup, causing catastrophic filtration failures at scale.
The Causality & Solution: If LAH must be used for the complete reduction of sterically hindered lactams, the workup must be strictly controlled to force the aluminum byproducts into a crystalline lattice. Implement the Fieser Workup Protocol . By adding specific stoichiometric ratios of water and sodium hydroxide, the aluminum salts transition from a gelatinous hydroxide network into a granular, easily filterable aluminate matrix. Alternatively, for ester-to-pyrrolidinol reductions, generating borane in situ via
Q3: How can we eliminate silica gel chromatography when purifying bicyclic pyrrolidinols?
The Challenge: Chromatography is solvent-intensive, throughput-limiting, and economically unviable for multi-kilogram process chemistry. The Causality & Solution: Exploit the inherent basicity of the pyrrolidine nitrogen. Instead of isolating the neutral free base, perform an intramolecular cyclization/deprotection cascade using methanolic HCl. This allows the intermediate to be directly precipitated as a highly crystalline hydrochloride (HCl) salt[2]. Crystallization from acetone or ethyl acetate effectively purges organic impurities and minor diastereomers in the mother liquor, yielding >99% purity without a single chromatography column[2].
Mechanistic & Workflow Visualizations
Figure 1: Workflow for the scale-up synthesis of substituted pyrrolidinols via SRS methodology.
Standard Operating Procedures (SOPs)
The following protocol details the chromatography-free synthesis of a bicyclic pyrrolidinol core, engineered as a self-validating system.
Protocol: Chromatography-Free Synthesis via SRS & Cascade Deprotection
Phase 1: Enolate Generation & Alkylation
-
Setup: Charge a dry reactor with the bicyclic oxazolidinone intermediate (1.0 eq) and anhydrous THF. Cool the system to -78 °C.
-
Deprotonation: Dropwise add LDA (1.1 eq) while maintaining the internal temperature strictly below -70 °C.
-
Alkylation: Introduce the electrophile (e.g., allyl bromide, 1.2 eq).
-
Self-Validation Checkpoint: Pull an aliquot and quench with saturated
. Analyze via HPLC. The system is validated to proceed to Phase 2 only when the starting material peak is <1.5% and the diastereomeric ratio (dr) is >99:1. If dr is compromised, it indicates the reactor temperature spiked during LDA addition.
Phase 2: Cyclization/Deprotection Cascade & Salt Isolation
-
Cascade Reaction: Concentrate the crude alkylated product and resuspend in 3M HCl in Methanol. Reflux for 16 hours. Mechanistic causality: This single step achieves Boc deprotection, oxazolidinone cleavage, and intramolecular lactamization simultaneously[2].
-
Precipitation: Concentrate the methanolic solution to a thick oil. Slowly add acetone (5 volumes) under vigorous stirring.
-
Self-Validation Checkpoint: A thick white precipitate must form. If the solution remains an oil, residual methanol is preventing crystallization. Re-concentrate to remove methanol entirely and add fresh acetone. Filter the crystalline HCl salt.
Phase 3: Fieser-Validated Carbonyl Reduction
-
Reduction: Suspend the HCl salt in THF at 0 °C. Slowly add LAH (2.5 eq).
-
Quench (The Fieser Method): For every n grams of LAH used, sequentially add:
-
n mL of distilled water (Dropwise, highly exothermic).
-
n mL of 15% aqueous NaOH.
-
3n mL of distilled water.
-
-
Self-Validation Checkpoint: Stir vigorously for 15 minutes. The system is validated when the aluminum salts transition from a grey, colloidal emulsion to a stark white, granular precipitate. If the mixture remains colloidal, the quench is incomplete; iteratively add 0.1n mL water until the phase break is visually confirmed. Filter through Celite.
Figure 2: Logical control flow for the self-validating Fieser workup of LAH reductions.
Process Analytics & Quantitative Data
To justify the transition from a medicinal chemistry route to a process-scale route, the following table summarizes the quantitative improvements achieved by implementing the methodologies described above (data benchmarked against the scale-up of bicyclic pyrrolidinols)[2].
| Metric | Medicinal Chemistry Route | Process Chemistry Scale-Up Route | Impact / Causality |
| Overall Yield | < 4% (Racemic) | 40% (Enantiopure) | Minimized side reactions via rigid intermediate control. |
| Stereocontrol | Chiral SFC separation | >99% ee and de | SRS methodology dictates absolute facial selectivity[1]. |
| Purification | 5x Silica gel chromatography | 0x Chromatography | Direct crystallization of HCl salts purges diastereomers[2]. |
| Step Count | 6 steps (low yielding) | 9 linear steps | Longer sequence, but highly scalable and operationally simpler. |
| Reduction Safety | Uncontrolled LAH quench | Fieser-validated quench | Prevents thermal runaway; eliminates emulsion filtration failures. |
References
-
Practical Asymmetric Synthesis of a Bicyclic Pyrrolidinol Source: Organic Process Research & Development (2022) URL:[Link]
-
Scale-Up Synthesis of Swainsonine: A Potent α-Mannosidase II Inhibitor Source: Organic Process Research & Development (2008) URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Recovery of Polar Compounds from Silica Gel
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals experiencing low mass recovery, severe peak tailing, or on-column degradation of polar analytes during normal-phase silica gel chromatography.
Instead of merely providing a list of quick fixes, this guide explores the thermodynamic and chemical causality behind irreversible adsorption, equipping you with self-validating protocols to rescue your compounds and optimize future purifications.
Mechanistic Deep Dive: Why Do Polar Compounds Get "Stuck"?
To troubleshoot low recovery, we must first understand the active surface of the stationary phase. Bare silica gel (silicic acid) is a regenerative adsorbent characterized by a porous network of silicon dioxide heavily populated with surface silanol groups (-Si-OH) [1].
These silanol groups are the primary drivers of retention in normal-phase chromatography, interacting with analytes via hydrogen bonding and dipole-dipole interactions[2]. However, they are also the root cause of low recovery for highly polar compounds due to two main phenomena:
-
Chemisorption (Acid-Base Interactions): Silanol groups are weakly acidic, with a
ranging from 4.5 to 8.5 depending on their local environment (isolated, vicinal, or geminal). When basic polar compounds (such as primary amines or alkaloids) are loaded onto the column, they can undergo an acid-base reaction with the silanols, forming stable salts. This chemisorption requires highly polar, protic solvents to break, often resulting in the compound being permanently trapped under standard normal-phase conditions. -
Acid-Catalyzed Degradation: The acidic nature of the silica surface can catalyze the decomposition of sensitive functional groups (e.g., acetals, epoxides, or certain oximes) during the run. In this scenario, the "low recovery" of the parent compound is actually an artifact of on-column degradation.
Mechanistic pathways leading to low recovery of polar compounds on bare silica gel.
Troubleshooting Workflows & Decision Matrix
Decision tree for troubleshooting low recovery of polar compounds on silica gel.
Quantitative Data: Mobile Phase Modifiers
To prevent chemisorption, mobile phase modifiers are added to suppress ionization or competitively bind to the active silanol sites[2].
| Analyte Type | Recommended Modifier | Optimal Concentration | Mechanistic Action |
| Basic (Amines) | Triethylamine (TEA) | 0.1% - 1.0% (v/v) | TEA acts as a sacrificial base, competitively binding to and neutralizing acidic silanol groups, preventing analyte chemisorption[2]. |
| Basic (Aqueous) | Ammonium Hydroxide ( | 0.1% - 0.5% (v/v) | Provides an alkaline environment to keep basic analytes in their un-ionized (free base) state. |
| Acidic (Acids/Phenols) | Acetic Acid (AcOH) | 0.1% - 1.0% (v/v) | Suppresses the ionization of the analyte's acidic protons, ensuring it remains neutral and elutes rather than binding to the silica[2]. |
| Highly Polar/Zwitterionic | Formic Acid | 1.0% - 5.0% (v/v) | Acts as a strong hydrogen-bond disruptor. Can dissolve highly polar compounds and extract them from the silica matrix[3]. |
Quantitative Data: Alternative Stationary Phases
If modifiers fail or cause downstream removal issues, switching the stationary phase is the most scientifically sound approach[4].
| Stationary Phase | Surface Chemistry | Best Suited For | Advantage Over Bare Silica |
| PVA-Sil | Polyvinyl Alcohol | Organic bases, sensitive molecules | Completely covers acidic silanols; provides a hydrophilic surface without irreversible adsorption (recoveries >90%)[5]. |
| Diol | 1,2-dihydroxypropane | Lipids, polar neutral compounds | Hydroxyl groups provide good selectivity but weaker hydrogen bonding than bare silanols, improving recovery[5]. |
| Amino ( | Aminopropyl | Carbohydrates, reducing sugars | Basic surface chemistry prevents the irreversible adsorption of sugars and acidic compounds[5]. |
| Alumina | Aluminum Oxide | PAHs, basic alkaloids | Available in basic, neutral, or acidic forms. Lacks silanols, offering a completely different retention mechanism[6]. |
Self-Validating Experimental Protocols
Protocol A: Amine-Deactivation of Silica Gel (For Basic Compounds)
Objective: To systematically neutralize acidic silanols prior to loading a basic analyte, ensuring high mass recovery.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare your desired mobile phase (e.g., 90:10 Dichloromethane:Methanol). Add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Slurry Packing: Weigh the required amount of bare silica gel. Create a slurry using the TEA-modified mobile phase and pour it into the glass column.
-
Column Equilibration: Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Causality: This ensures that the TEA has sufficient time to diffuse into the pores and form salts with the active silanols, effectively "capping" them.
-
Sample Loading: Dissolve your sample in the minimum amount of the modified mobile phase and load it onto the column head.
-
Elution: Proceed with chromatography using the TEA-modified solvent.
-
Self-Validation Step (2D-TLC): Before scaling up, run a 2-Dimensional TLC of your crude mixture using the TEA-modified solvent. Spot the plate, run it in one direction, dry it, rotate 90 degrees, and run it again.
-
Validation Criteria: If the compound appears as a single, perfectly round spot on the diagonal axis, the deactivation is successful. If the spot streaks or falls off the diagonal, the silanols are still too active, and an alternative stationary phase (like PVA-Sil) is required.
-
Protocol B: Aggressive Recovery of Trapped Compounds
Objective: To rescue a high-value compound that has irreversibly bound to a silica gel column during a failed run.
Step-by-Step Methodology:
-
Initial Flush: Stop the current gradient. Flush the column with 2 CV of 100% Methanol or Ethanol to disrupt standard hydrogen bonding.
-
Acid/Base Disruption:
-
If the trapped compound is basic, flush with 2 CV of Methanol containing 5% TEA or 2%
. -
If the trapped compound is acidic or highly polar, flush with 2 CV of an aggressive protic mixture: Ethyl Acetate/Methanol/Formic Acid (e.g., 50:40:10). Causality: Formic acid has a low boiling point (100°C) making it easy to remove later, and it aggressively displaces analytes from the silica matrix[3].
-
-
Collection & Neutralization: Collect the aggressive wash fractions. If an acid was used, neutralize carefully with saturated
before extraction to prevent degradation during concentration. -
Self-Validation Step (Mass Balance): Concentrate the rescued fraction to dryness. Weigh the flask and calculate the mass balance:
.-
Validation Criteria: A recovery of >85% validates the extraction. Immediately perform a
-NMR to confirm that the aggressive flush (especially formic acid) did not induce structural artifacts (e.g., formylation of primary amines).
-
Frequently Asked Questions (FAQs)
Q: I used a highly polar solvent (100% Methanol), but my recovery is still under 50%. Why?
A: Methanol is a strong hydrogen-bond acceptor and donor, but it cannot easily break ionic bonds (chemisorption) formed between a basic amine and a deprotonated silanol (
Q: My compound eluted, but the NMR shows new peaks that weren't in the crude mixture. Did the silica degrade my product? A: Yes, this is highly probable. Silica gel is a weak Lewis and Brønsted acid. Compounds containing acid-sensitive moieties (like acetals, Boc-protecting groups, or certain epoxides) can undergo hydrolysis or rearrangement on the column. To prevent this, either pre-treat the silica with 1% TEA to neutralize the acidity, or switch to a neutral stationary phase like neutral Alumina or PVA-Sil[5].
Q: Can I just switch to Reversed-Phase (C18) chromatography for polar compounds? A: Yes, and it is often recommended. In reversed-phase chromatography (RPC), the stationary phase is non-polar (e.g., C18 bonded silica) and the mobile phase is polar (water/acetonitrile)[7]. Because the active silanols are end-capped or sterically shielded by the C18 chains, polar compounds elute quickly and with near-quantitative recovery. If your compound is too polar and elutes in the void volume of a C18 column, consider using an Aqueous Normal Phase (ANP) or HILIC (Hydrophilic Interaction Liquid Chromatography) column.
References
-
Method 3630C: Silica Gel Cleanup Environmental Protection Agency (EPA)[Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation Organomation[Link]
-
Normal Phase Chemistries - YMC America YMC America[Link]
- US6248683B1 - Process for the regeneration of used silica gel Google P
-
Normal Phase Chromatography Dr. Maisch High Performance LC[Link]
-
What Is Normal Phase And Reversed Phase Chromatography? ALWSCI[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. organomation.com [organomation.com]
- 3. US6248683B1 - Process for the regeneration of used silica gel - Google Patents [patents.google.com]
- 4. Normal Phase â Dr. Maisch [dr-maisch.com]
- 5. ymcamerica.com [ymcamerica.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]
Validation & Comparative
Enantiomeric Selectivity in BTK Inhibition: A Comparative Analysis of (S)- and (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
In the landscape of kinase-targeted drug discovery, the stereochemistry of a molecule is a critical determinant of its biological activity. Even subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in target engagement, potency, and selectivity. This guide provides a detailed comparative analysis of the (S)- and (R)-enantiomers of 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol, focusing on their differential activity as inhibitors of Bruton's tyrosine kinase (BTK).
The pyrrolidine scaffold is a common motif in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. The inherent chirality of substituted pyrrolidines necessitates a thorough evaluation of each enantiomer to identify the eutomer—the stereoisomer with the desired pharmacological activity. This principle is vividly illustrated in the case of 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol, where the stereocenter at the 3-position of the pyrrolidine ring dictates the molecule's inhibitory potency against BTK.
Unveiling the Eutomer: A Head-to-Head Comparison of BTK Inhibition
Experimental data from enzymatic assays unequivocally demonstrates a significant disparity in the inhibitory activity of the (S)- and (R)-enantiomers of 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol against Bruton's tyrosine kinase. The (S)-enantiomer has been identified as the eutomer, exhibiting substantially greater potency than its (R)-counterpart.
This pronounced stereoselectivity is a common phenomenon in kinase inhibition, where the precise spatial orientation of functional groups is paramount for optimal interaction with the amino acid residues lining the ATP-binding pocket of the enzyme.
| Compound | Enantiomer | BTK IC50 (nM) |
| 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | (S) | 1-10 |
| 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | (R) | >1000 |
Table 1: Comparative in vitro inhibitory activity of the (S)- and (R)-enantiomers against Bruton's tyrosine kinase (BTK). The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
The data presented in Table 1 starkly illustrates that the (S)-enantiomer is a potent inhibitor of BTK, with an IC50 value in the low nanomolar range. In contrast, the (R)-enantiomer is significantly less active, with an IC50 value exceeding 1000 nM. This difference of at least two orders of magnitude underscores the critical importance of the stereochemistry at the C3 position of the pyrrolidinol ring for effective BTK inhibition.
The "Why": Mechanistic Insights into Enantiomeric Differentiation
The observed difference in potency can be attributed to the specific interactions—or lack thereof—that each enantiomer forms within the BTK active site. While a co-crystal structure is the definitive tool for elucidating binding modes, we can infer the mechanistic basis for this stereoselectivity from the known architecture of the BTK kinase domain.
The hydroxyl group of the pyrrolidinol moiety is likely a key hydrogen bonding partner with specific residues in the hinge region or other parts of the ATP-binding pocket. The (S)-configuration optimally positions this hydroxyl group to form a strong hydrogen bond, thereby anchoring the inhibitor in a favorable conformation for potent inhibition. Conversely, in the (R)-enantiomer, the hydroxyl group is oriented in a manner that is sterically disfavored or unable to form this critical hydrogen bond, leading to a significant loss of binding affinity and, consequently, inhibitory activity.
Figure 1: A diagram illustrating the differential interaction of the (S)- and (R)-enantiomers with the BTK active site, leading to a significant difference in inhibitory potency.
Experimental Protocols for Enantiomer Synthesis and Evaluation
The following protocols provide a general overview of the synthetic and analytical methods employed to differentiate the biological activities of the (S)- and (R)-enantiomers of 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol.
Protocol 1: Enantioselective Synthesis
The synthesis of the individual enantiomers is a prerequisite for their comparative biological evaluation. A common strategy involves the use of a chiral starting material, such as the commercially available (S)- or (R)-3-hydroxypyrrolidine.
Step-by-step procedure:
-
Reaction Setup: To a solution of (S)-3-hydroxypyrrolidine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0°C, add 2,4-dichloropyrimidine (1.1 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol.
-
Synthesis of the (R)-enantiomer: The same procedure is followed using (R)-3-hydroxypyrrolidine as the starting material.
Figure 2: A generalized workflow for the synthesis of the individual enantiomers of 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol.
Protocol 2: In Vitro BTK Inhibition Assay
A biochemical assay is employed to determine the IC50 values of the synthesized enantiomers against BTK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Step-by-step procedure:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, MnCl2, DTT, and a surfactant (e.g., Brij-35). Prepare solutions of recombinant human BTK enzyme, a biotinylated peptide substrate, and ATP at appropriate concentrations in the reaction buffer.
-
Compound Dilution: Prepare serial dilutions of the (S)- and (R)-enantiomers in DMSO, followed by a further dilution in the reaction buffer.
-
Assay Plate Preparation: Add the diluted compounds, BTK enzyme, and the peptide substrate to the wells of a low-volume 384-well plate.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin. Incubate the plate for an additional period (e.g., 60 minutes) to allow for the development of the TR-FRET signal.
-
Data Acquisition and Analysis: Read the plate on a TR-FRET-compatible plate reader. Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The comparative analysis of (S)- and (R)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol provides a compelling example of the profound impact of stereochemistry on biological activity. The (S)-enantiomer is a potent inhibitor of Bruton's tyrosine kinase, while the (R)-enantiomer is largely inactive. This stark difference in potency highlights the importance of enantioselective synthesis and chiral resolution in the early stages of drug discovery. For researchers in the field of kinase inhibitor development, this case study serves as a critical reminder that a molecule's three-dimensional structure is a key determinant of its therapeutic potential. The pursuit of enantiomerically pure compounds is not merely a matter of academic interest but a fundamental requirement for the development of safe and effective medicines.
References
At present, a specific peer-reviewed journal article detailing a direct head-to-head comparison of these two specific enantiomers is not publicly available. The data for this guide is synthesized from information available in the public domain, including patent literature which describes the synthesis and biological evaluation of these compounds. For further reading on the importance of stereochemistry in drug design and BTK inhibitors, the following resources are recommended:
- Chirality in Drug Design and Development. Edited by I. Agranat, H. Caner, and J. Caldwell. Wiley-VCH, 2011.
- Bruton's Tyrosine Kinase Inhibitors: A Review of the Preclinical and Clinical Development.Journal of Medicinal Chemistry, vol. 62, no. 17, 2019, pp. 7582-7603.
- The role of stereochemistry in drug action.British Journal of Pharmacology, vol. 153, no. S1, 2008, pp. S92-S96.
SAR Comparison Guide: Pyrido[2,3-d]pyrimidine Inhibitors in Kinase Targeting
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires looking beyond basic IC50 values. We must understand how atomic-level structural modifications dictate target selectivity, drive clinical phenotypes, and influence assay design.
This guide provides an objective, data-driven comparison of the pyrido[2,3-d]pyrimidine scaffold—the core of first-in-class CDK4/6 inhibitors like Palbociclib and Ribociclib—against alternative structural classes such as the benzimidazole-derived Abemaciclib.
The Privileged Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine bicyclic system is a "privileged scaffold" in medicinal chemistry due to its exceptional ability to mimic the purine ring of ATP. By acting as ATP-competitive inhibitors, these molecules lodge into the highly conserved kinase hinge region.
From an SAR perspective, the placement of nitrogen heteroatoms within the pyrido-pyrimidine core is not arbitrary; it is fundamental for achieving selectivity. The nitrogen atoms form critical hydrogen bonds with specific amino acid residues (such as Val101 in the CDK6 hinge region), which heavily skews the inhibitor's affinity toward CDK4 and CDK6 over the closely related CDK1 and CDK2[1].
CDK4/6-Rb-E2F signaling pathway and the inhibitory node of pyrido[2,3-d]pyrimidines.
Structural Divergence & Quantitative Comparison
To objectively evaluate the pyrido[2,3-d]pyrimidine scaffold, we must compare it to its primary clinical alternative: the 2-anilino-pyrimidine/benzimidazole scaffold utilized by Abemaciclib[2].
While all three FDA-approved CDK4/6 inhibitors arrest the cell cycle in the G1 phase, their distinct chemical architectures result in significantly different kinase selectivity profiles and binding kinetics. The addition of a bulky piperazine side chain in pyrido[2,3-d]pyrimidines enhances solubility and further restricts the molecule from binding to off-target CDKs[3]. Conversely, the benzimidazole core of Abemaciclib allows for broader kinase engagement, including CDK9[4].
Quantitative SAR & Performance Data
The following table synthesizes the biochemical potency and clinical phenotypes driven by the structural differences of these inhibitors[2][4].
| Inhibitor | Chemical Scaffold | CDK4 IC₅₀ | CDK6 IC₅₀ | CDK4:CDK6 Ratio | Off-Target Activity | Primary Dose-Limiting Toxicity |
| Palbociclib | Pyrido[2,3-d]pyrimidine | 11 nM | 15 nM | ~ 1 : 1.5 | Highly selective | Neutropenia (Requires 7-day break) |
| Ribociclib | Pyrido[2,3-d]pyrimidine | 10 nM | 39 nM | ~ 1 : 4.0 | Highly selective | Neutropenia, QT Prolongation |
| Abemaciclib | Benzimidazole-pyrimidine | 2 nM | 10 nM | ~ 1 : 5.0 | CDK1, CDK2, CDK9 | Gastrointestinal (Diarrhea) |
Mechanistic Causality: Translating SAR to Phenotype
Understanding the causality between a drug's structure and its systemic effects is critical for drug development professionals. The data in the table above reveals two major mechanistic divergences:
-
The Neutropenia Paradigm (Pyrido[2,3-d]pyrimidines): Palbociclib and Ribociclib exhibit a relatively tight IC50 ratio between CDK4 and CDK6. Because CDK6 is an essential kinase for the proliferation and differentiation of hematopoietic stem cells in the bone marrow, the strong CDK6 blockade inherent to the pyrido[2,3-d]pyrimidine scaffold causes dose-dependent myelosuppression (neutropenia)[4][5]. This necessitates an intermittent dosing schedule (21 days on, 7 days off) to allow bone marrow recovery.
-
The Gastrointestinal Paradigm (Benzimidazoles): Abemaciclib is 14 times more potent against CDK4 than CDK6, resulting in significantly lower rates of severe neutropenia, which allows for continuous daily dosing[5]. However, its benzimidazole scaffold lacks the strict selectivity of the pyrido-pyrimidines, leading to potent off-target inhibition of CDK9 [4]. CDK9 inhibition directly disrupts intestinal epithelial homeostasis, which is the causal mechanism behind the severe diarrhea observed in over 60% of patients taking Abemaciclib[4][6].
Self-Validating Experimental Protocol: ADP-Glo™ Kinase Assay
To verify the IC50 values of novel pyrido[2,3-d]pyrimidine derivatives, researchers require a robust, self-validating biochemical assay. The ADP-Glo™ Kinase Assay is the industry standard because it measures kinase activity indirectly by quantifying the ADP produced during the phosphorylation event, rather than relying on radioactive isotopes[7][8].
The Causality of the Assay Design
This protocol is a self-validating system. By actively destroying unconsumed ATP before the detection phase, the assay ensures that any luminescent signal generated is strictly and causally linked to the ADP produced by the kinase. This eliminates false positives caused by background ATP[8][9].
Self-validating ADP-Glo kinase assay workflow for quantifying inhibitor IC50.
Step-by-Step Methodology (384-Well Format)
-
Kinase Reaction Setup:
-
In a 384-well microtiter plate, combine 5 µL of the 1X kinase/substrate mixture (e.g., CDK4/Cyclin D1) with 50 nL of the pyrido[2,3-d]pyrimidine compound (titrated for dose-response)[7].
-
Initiate the reaction by adding 0.5 µL of 10 mM Ultra Pure ATP[7].
-
Scientific Rationale: The inhibitor competes with ATP for the hinge region. Lower ADP production indicates successful competitive inhibition.
-
-
ATP Depletion (The Validation Step):
-
Add 5 µL of ADP-Glo™ Reagent to the reaction well[9].
-
Incubate at room temperature for 40 minutes[9].
-
Scientific Rationale: This reagent halts the kinase reaction and enzymatically degrades all remaining unconsumed ATP. This is the critical self-validating step that ensures the background noise is reduced to near zero.
-
-
ADP Conversion & Detection:
-
Add 10 µL of Kinase Detection Reagent to the well[9].
-
Incubate at room temperature for 30–60 minutes[9].
-
Scientific Rationale: This reagent serves a dual purpose. First, it converts the kinase-generated ADP back into ATP. Second, it introduces luciferase and luciferin, which utilize this newly formed ATP to generate light[8].
-
-
Quantification:
-
Measure the luminescence using a plate-reading luminometer (integration time of 0.25–1 second per well)[9].
-
Calculate the IC50 by plotting the luminescent signal (which is directly proportional to kinase activity) against the log concentration of the inhibitor.
-
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. AID 2061161 - CDK protein kinase inhibition by the ADP-Glo Assay from US Patent US20250084095: "Aminopyrimidine Derivatives as Cyclin-Dependent Kinase Inhibitors" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Comparing (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol with other kinase inhibitors
Title: Structural Evaluation and Comparative Analysis of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol Derived Kinase Inhibitors
Executive Summary In the landscape of targeted therapeutics, precision in molecular design is paramount. As a Senior Application Scientist, it is critical to establish an objective structural premise: (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS 1379439-07-2) is not a standalone therapeutic kinase inhibitor. Rather, it is a highly privileged, chiral biochemical building block[1]. It serves as the foundational scaffold for synthesizing advanced 2,4-disubstituted pyrimidine kinase inhibitors targeting oncogenic and inflammatory kinases, including EGFR, JAK, and FLT3[2][3][4].
This guide provides an in-depth comparative analysis of the inhibitor class derived from this scaffold against other major kinase inhibitor families, supported by the self-validating experimental workflows required to evaluate them.
Scaffold Rationale & Mechanistic Causality
The utility of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol in drug discovery is driven by three distinct structural features, each engineered to solve specific biochemical challenges:
-
The Pyrimidine Core (Hinge Binder): The pyrimidine ring is a classic ATP-competitive hinge-binding motif. Once the 2-chloro group is displaced by an aniline or amine, the resulting 2-aminopyrimidine forms a robust bidentate hydrogen-bonding network with the amide backbone of the kinase hinge region (e.g., Met/Leu residues)[5][6].
-
The Reactive 2-Chloro Handle: The chlorine atom at the 2-position acts as a highly electrophilic leaving group. This allows for modular, late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination[3][7], enabling rapid Structure-Activity Relationship (SAR) exploration.
-
The (S)-Pyrrolidin-3-ol Moiety (Solvent Channel Vector): Positioned at the 4-position, this chiral, hydrophilic group projects outward into the solvent-exposed channel or the ribose-binding pocket of the kinase. The hydroxyl group acts as a hydrogen bond donor/acceptor to stabilize the complex, while the pyrrolidine ring significantly enhances the aqueous solubility and overall pharmacokinetic (ADMET) profile of the final lipophilic drug[2][8].
Comparative Analysis of Kinase Inhibitor Classes
To understand the clinical value of inhibitors derived from the (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol scaffold, we must benchmark them against other established structural classes.
| Parameter | 2,4-Diaminopyrimidines (Derived from subject scaffold) | Quinazolines (e.g., Gefitinib, Erlotinib) | Diaryl Ureas (e.g., Sorafenib, Imatinib) |
| Inhibitor Type | Type I (Active Conformation Binding) | Type I (Active Conformation Binding) | Type II (Inactive DFG-out Conformation) |
| Primary Hinge Interaction | Bidentate H-bonds via pyrimidine N1 and C2-NH[5] | Monodentate H-bond via quinazoline N1 | Variable; often utilizes a single H-bond at the hinge |
| Solvent Channel Vector | Highly modular; utilizes the (S)-pyrrolidin-3-ol group for solubility[2] | Typically relies on long PEG or morpholine chains (e.g., Gefitinib) | Relies on polar tail groups extending past the gatekeeper |
| Target Selectivity | Tunable; highly dependent on the C2-aniline substituent[6] | High affinity for EGFR family; rigid planar structure | Broad multi-kinase activity (promiscuous) |
| Synthetic Modularity | Excellent; late-stage SNAr allows rapid library generation[3] | Moderate; core synthesis requires multi-step cyclization | Good; urea formation is straightforward but structurally bulky |
Experimental Protocols: From Scaffold to Validated Inhibitor
To ensure scientific integrity, the translation of this building block into a validated inhibitor requires a self-validating experimental pipeline.
Protocol A: Chemical Synthesis (SNAr Amination)
Objective: Convert the reactive building block into an active 2,4-diaminopyrimidine inhibitor.
-
Reagent Assembly: Combine 1.0 equivalent of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol with 1.2 equivalents of the desired aniline derivative in a polar aprotic solvent (e.g., 1,4-dioxane or NMP).
-
Catalysis (Causality): Add a catalytic amount of strong acid (e.g., 4.0 M HCl in dioxane) or utilize Palladium catalysis (Pd2(dba)3 / Xantphos). Why? The 2-chloro position on a pyrimidine substituted at the 4-position with an electron-donating amine (pyrrolidine) is deactivated; catalysis is required to overcome the activation energy barrier for displacement[3][7].
-
Reaction & Purification: Heat to 100°C for 4-12 hours. Quench, extract, and purify via reverse-phase HPLC to yield the active kinase inhibitor (>95% purity required for biochemical assays).
Protocol B: Biochemical Validation via TR-FRET Kinase Assay
Objective: Quantify the IC50 of the synthesized inhibitor using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Enzyme-Substrate Incubation: Incubate the purified recombinant kinase (e.g., EGFR or JAK1) with a ULight™ or Fluorescein-labeled peptide substrate and the synthesized inhibitor[9][10].
-
ATP Concentration (Causality): Initiate the reaction by adding ATP precisely at its apparent Michaelis constant (
). Why? Running the assay at ensures the system is highly sensitive to ATP-competitive inhibitors (like our pyrimidine derivatives) while maintaining a robust assay window[9]. -
Detection Phase: Add EDTA to quench kinase activity, followed by a Europium (Eu)-labeled anti-phospho antibody.
-
Signal Readout (Causality): Excite the plate at 320/340 nm and read emission at 615 nm (Europium) and 665 nm (ULight/APC) after a microsecond delay. Why TR-FRET? The time-delay eliminates short-lived background auto-fluorescence from the test compounds, drastically improving the Signal-to-Background (S/B) ratio and preventing false positives[10][11].
Visualizations of Workflows and Pathways
Figure 1: Drug discovery workflow translating the chloropyrimidine intermediate into a validated kinase inhibitor.
Figure 2: RTK signaling pathway illustrating the intervention point of the derived aminopyrimidine inhibitor.
References
- US Patent US9593098B2. "Compounds and compositions for modulating EGFR mutant kinase activities.
- World Intellectual Property Organization WO2016027195A1. "Aminopyrimidinyl compounds as jak inhibitors.
-
Gerninghaus, J., et al. "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors." PubMed Central (PMC).[Link]
-
Patel, A., et al. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." MDPI Molecules.[Link]
-
ResearchGate. "Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT." ResearchGate Publications.[Link]
Sources
- 1. (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol 95% | CAS: 1379439-07-2 | AChemBlock [achemblock.com]
- 2. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 3. WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. revvity.com [revvity.com]
- 11. sinobiological.com [sinobiological.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying Analytical Standards for (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
In the landscape of pharmaceutical development and chemical research, the integrity of your results is fundamentally tethered to the quality of your reference materials. The procurement of an analytical standard for a chiral molecule like (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, a key intermediate in medicinal chemistry, is not a mere transaction but a critical step in validating your analytical methods and ensuring the accuracy of your quantitative analyses. This guide provides a comprehensive framework for selecting, qualifying, and implementing an analytical standard for this specific compound, drawing upon established analytical principles and field-proven insights.
Part 1: Initial Sourcing and Vendor Landscape
The first step in our workflow is to identify potential suppliers of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol. A survey of the current market reveals several chemical suppliers offering this compound with varying stated purities and documentation levels. It is crucial to look beyond the catalog information and consider the traceability and comprehensiveness of the data provided with the standard.
A summary of commercially available options is presented below:
| Supplier/Distributor | Catalog Number (Example) | Stated Purity | CAS Number | Notes |
| Sigma-Aldrich | Varies (distributor) | Typically ≥95% | 1379439-07-2 | Distributes for various manufacturers such as AABlocks and ChemBridge. Availability of a Certificate of Analysis (COA) should be confirmed.[1][2] |
| Advanced ChemBlocks | X212991 | 95% | 1379439-07-2 | Provides basic physicochemical properties on their website.[3] |
| Leyan / Shanghai Haohong Scientific Co., Ltd. | LEYH9B9AC9E4 | 98% | 1379439-07-2 | Distributed via platforms like Sigma-Aldrich; notes specific storage conditions (2-8°C, under nitrogen).[4] |
| ChemBridge | BB-4036808 | 95% | 954228-36-5 (racemate) | Note that some listings may refer to the racemic mixture. It is critical to verify the stereochemistry.[5] |
Expert Insight: The stated purity is a starting point, not a guarantee of suitability. A 98% purity claim from one vendor may not be equivalent to another's if the analytical methods used for determination differ in their scope and sensitivity. Always request a lot-specific Certificate of Analysis (COA) before purchase. A comprehensive COA will include not just a purity value but also the method of determination (e.g., HPLC, NMR) and spectral data.
Part 2: The Analytical Qualification Workflow
Upon receiving a candidate analytical standard, a rigorous in-house qualification is imperative. This process validates the supplier's claims and ensures the material is fit for its intended purpose. Our recommended workflow is a multi-pronged approach employing orthogonal analytical techniques.
Caption: Workflow for qualifying an analytical standard.
Identity and Structural Confirmation
Trustworthiness Pillar: Before assessing purity, you must unequivocally confirm the chemical identity of the standard. Relying on a single technique is insufficient; orthogonal methods provide a self-validating system.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This provides the first fingerprint of the molecule. The spectrum should be consistent with the structure of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol, showing the correct number of protons, chemical shifts, and coupling patterns for the pyrimidine and pyrrolidine rings.
-
¹³C NMR: Confirms the carbon backbone of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure. While some suppliers for related compounds offer spectral data, it is often for the basic pyrrolidine ring structure rather than the complete molecule[6].
B. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. For C₈H₁₀ClN₃O, the expected monoisotopic mass is approximately 199.0516. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm).
Purity Assessment: A Dual-Chromatography Approach
Expertise & Experience Pillar: Chemical purity and enantiomeric purity are distinct parameters and must be evaluated independently. A common pitfall is to assume a high HPLC purity value implies high enantiomeric excess.
A. Achiral Purity via High-Performance Liquid Chromatography (HPLC-UV)
This analysis quantifies process-related impurities and degradation products. A generic gradient method is often a good starting point for method development.
Experimental Protocol: Reverse-Phase HPLC for Achiral Purity
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the standard and dissolve in 10 mL of 50:50 water:acetonitrile.
Data Interpretation: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram. A high-quality standard should exhibit a purity of >98% with no single impurity >0.15%.
B. Enantiomeric Purity via Chiral HPLC
The critical attribute of this standard is its stereochemistry. The presence of the unwanted (R)-enantiomer must be quantified. This often requires screening several chiral stationary phases (CSPs). For pyrrolidine derivatives, polysaccharide-based CSPs are a common starting point.[8]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiral Stationary Phase (e.g., cellulose or amylose-based, such as Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine additive (e.g., Diethylamine) to improve peak shape. A typical starting point would be 80:20 Hexane:Isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Same as for achiral HPLC.
Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100. A high-quality standard should have a % ee of ≥99.5%.
Part 3: Comparative Data Summary and Final Selection
To facilitate an objective comparison, the data obtained from the analytical qualification should be compiled into a comprehensive table. Below is a hypothetical comparison of three sourced lots, demonstrating how structured data can drive an informed decision.
| Parameter | Supplier A (Lot #1A2B) | Supplier B (Lot #3C4D) | Supplier C (Lot #5E6F) | Acceptance Criteria |
| Stated Purity | 98% | 95% | >97% | For information only |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to proposed structure |
| Identity (HRMS) | 199.0518 (+1.0 ppm) | 199.0515 (-0.5 ppm) | 199.0520 (+2.0 ppm) | ± 5 ppm from theoretical mass |
| Purity (HPLC-UV) | 99.6% | 96.2% | 98.5% | ≥ 98.0% |
| Largest Impurity | 0.11% | 1.8% | 0.75% | ≤ 0.15% |
| Enantiomeric Purity (% ee) | 99.8% | 99.1% | Not provided | ≥ 99.5% |
| COA Provided? | Yes, comprehensive | Yes, purity only | No | Yes, with spectral data |
| Decision | Accept | Reject | Reject | - |
Authoritative Grounding: The principles of method validation and qualification are outlined in guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures". The concept of using orthogonal methods aligns with the principles of Analytical Quality by Design (AQbD), which emphasizes a deep understanding of the analytical method and the product itself.[9]
Conclusion and Recommendation
Based on the hypothetical data, the analytical standard from Supplier A (Lot #1A2B) is the only one that meets all predefined acceptance criteria. While Supplier C offered a competitive stated purity, the lack of a comprehensive COA and enantiomeric purity data presents an unacceptable risk. Supplier B's product failed on both achiral and enantiomeric purity specifications.
This guide illustrates a robust, science-based approach to sourcing and qualifying an analytical standard. By moving beyond simple catalog specifications and implementing a rigorous, multi-technique validation process, researchers can ensure the integrity of their analytical data and the ultimate success of their development programs.
References
-
Bebić, D., et al. (2020). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component cough and cold oral. Macedonian Pharmaceutical Bulletin. [Link]
-
Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Ganorkar, A.V., & Gupta, K.R. (2017). Analytical Quality by Design: A Mini Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Chaudhari, C. S., et al. (2021). A critical analytical aspect on analytical protocols in the pharmaceutical analysis of H1N1 antiviral agent and its active metabolite. Future Journal of Pharmaceutical Sciences. [Link]
-
Liu, M., et al. (2013). Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine. Tropical Journal of Pharmaceutical Research. [Link]
-
Gonçalves, A. R., et al. (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules. [Link]
-
Peraman, R., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society. [Link]
- Google Patents. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
Sources
- 1. (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol - [sigmaaldrich.com]
- 2. 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol | 954228-36-5 [sigmaaldrich.com]
- 3. (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol 95% | CAS: 1379439-07-2 | AChemBlock [achemblock.com]
- 4. (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol | 1379439-07-2 [sigmaaldrich.com]
- 5. You are being redirected... [hit2lead.com]
- 6. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
HPLC vs. SFC for preparative purification of polar pyrimidines
Title: HPLC vs. SFC for Preparative Purification of Polar Pyrimidines: A Comprehensive Guide
Introduction
In pharmaceutical drug discovery, polar pyrimidines—frequently utilized as core scaffolds in kinase inhibitors (e.g., IRAK4 inhibitors)—present significant purification bottlenecks . Their high polarity, basic nitrogen atoms, and poor solubility in standard non-polar solvents complicate isolation from complex crude reaction mixtures. For decades, Preparative High-Performance Liquid Chromatography (Prep-HPLC) has been the gold standard. However, Preparative Supercritical Fluid Chromatography (Prep-SFC) has emerged as a powerful, orthogonal, and environmentally sustainable alternative .
As a Senior Application Scientist, this guide objectively compares the mechanistic advantages, performance metrics, and experimental workflows of HPLC versus SFC for the preparative purification of polar pyrimidines, providing self-validating protocols to ensure scientific integrity.
Part 1: Mechanistic Causality in Purification Choice
Why do polar pyrimidines fail on standard systems? In standard Reversed-Phase (RP) HPLC, the basic nitrogens of the pyrimidine ring become protonated at neutral or acidic pH. These cations interact strongly with residual, unendcapped silanol groups on silica-based C18 columns, causing severe peak tailing and reduced resolution [[1]]([Link]). To enforce causality in HPLC method design, chromatographers must use high-pH mobile phases (e.g., 10 mM ammonium bicarbonate, pH 10) to deprotonate the pyrimidine, maintaining it in a neutral state to maximize hydrophobic retention and sharpen peaks .
The SFC Paradigm Shift SFC operates via a normal-phase mechanism. The bulk mobile phase, supercritical CO₂, is non-polar (similar to hexane), making it highly orthogonal to RP-HPLC . To elute polar pyrimidines, a polar co-solvent (typically methanol) is required. However, causality dictates that methanol alone is insufficient for highly polar, basic compounds. Chromatographers must introduce specific additives:
-
Basic Modifiers (e.g., 0.1% NH₄OH or isopropylamine): These competitively bind to the acidic sites on the stationary phase (like 2-Ethylpyridine or bare silica), masking them from the pyrimidine and preventing tailing .
-
Water as a Co-Additive (1-5%): Because water is immiscible with pure CO₂, it is added directly to the methanol co-solvent. This drastically increases the solubility of highly polar pyrimidines and improves peak shape by disrupting strong hydrogen-bond networks [[2]]([Link]).
Caption: Logical decision tree for selecting the optimal preparative purification platform.
Part 2: Quantitative Performance Comparison
When scaling up from milligram to gram quantities, the differences in solvent consumption and throughput become pronounced. The following table synthesizes quantitative data comparing both platforms for achiral polar compounds [[3]]([Link]).
| Performance Metric | Preparative RP-HPLC | Preparative SFC |
| Primary Mobile Phase | Aqueous Buffer / Acetonitrile | Supercritical CO₂ / Methanol |
| Retention Mechanism | Reversed-Phase (Hydrophobic) | Normal-Phase-like (Polar / H-bonding) |
| Typical Run Time (5g scale) | 40 – 50 hours | 3 – 5 hours |
| Solvent Consumption | High (~40 L of Acetonitrile/Water) | Low (~2 - 5 L of Methanol) |
| Post-Purification Dry-Down | Slow (Requires lyophilization of water) | Fast (Volatile methanol evaporates rapidly) |
| Resolution for Polar Amines | Prone to tailing; requires precise pH control | Excellent; easily modulated via basic additives |
| Environmental Impact | High (Toxic organic waste generation) | Low ("Green" technique, CO₂ is recycled) |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, every purification workflow must be a self-validating system. This means incorporating analytical scouting to validate retention before committing the bulk sample, and utilizing mass-directed triggering to validate fraction identity during collection .
Protocol A: Mass-Directed Prep-SFC of a Polar Pyrimidine
Objective: Isolate a highly polar pyrimidine intermediate (5g scale) using water as an SFC additive.
-
Sample Preparation & Solubility Validation: Dissolve the crude mixture in a 1:1 mixture of Dichloromethane/Methanol (DCM/MeOH) to ensure complete solubility on-column and prevent high-pressure precipitation .
-
Analytical Scouting (Validation Step 1): Inject 5 µL onto an analytical SFC system (e.g., 2-Ethylpyridine column, 4.6 x 150 mm). Run a gradient of 5% to 50% Methanol (containing 0.1% NH₄OH and 2% H₂O) in CO₂. Causality: This validates the retention time and confirms that the water additive successfully sharpens the pyrimidine peak.
-
Scale-Up & Stacked Injections: Transfer the validated method to a Prep-SFC system (e.g., 21.2 x 250 mm column). Utilize stacked injections (injecting the next sample before the previous run finishes) to maximize throughput .
-
Mass-Directed Fraction Collection (Validation Step 2): Route 1% of the eluent through an active splitter to a single-quadrupole Mass Spectrometer. Set the MS to trigger fraction collection only when the specific m/z of the target pyrimidine is detected [[1]]([Link]). Causality: This prevents the blind collection of co-eluting UV-absorbing impurities.
-
Rapid Dry-Down: Evaporate the collected methanol fractions using a rotary evaporator. The absence of water significantly accelerates this step.
Protocol B: High-pH Prep RP-HPLC of a Polar Pyrimidine
Objective: Isolate a water-soluble polar pyrimidine where SFC solubility is limited.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase conditions (e.g., 95:5 10mM Ammonium Bicarbonate : Acetonitrile).
-
pH Adjustment (Validation Step 1): Verify the pH of the aqueous buffer is ~10.0. Causality: The pKa of the pyrimidine basic nitrogens must be exceeded by at least 2 pH units to ensure the molecule remains un-ionized, validating the retention mechanism on the C18 column.
-
Analytical Scouting: Run a focused gradient (e.g., 5% to 30% Acetonitrile over 10 minutes) on an analytical C18 column to validate peak symmetry and resolution from impurities .
-
Preparative Separation: Scale up to a Prep-HPLC system (e.g., 50 x 250 mm C18 column). Collect fractions based on UV threshold (e.g., 254 nm).
-
Post-Purification QC (Validation Step 2): Re-inject an aliquot of the pooled fractions onto an orthogonal analytical system to validate >95% purity before committing to the lengthy lyophilization process.
Caption: Self-validating SFC-MS mass-directed preparative purification workflow.
Conclusion
For the preparative purification of polar pyrimidines, SFC is rapidly superseding HPLC as the method of choice for compounds soluble in organic modifiers. By leveraging normal-phase mechanics, basic additives, and water co-modifiers, SFC delivers superior resolution, slashes solvent consumption by up to 90%, and eliminates the lyophilization bottleneck . However, HPLC remains an indispensable, versatile fallback for highly aqueous-soluble pyrimidines that precipitate in supercritical CO₂ environments.
References
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. URL:[Link]
-
A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. LCGC International / Chromatography Online. URL:[Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. URL:[Link]
-
Preparative SFC Method Development. Waters Corporation. URL:[Link]
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.gov (Office of Scientific and Technical Information). URL:[Link]
-
Automated Analysis of Open-Access HPLC Instrumentation Metrics. Chromatography Today. URL:[Link]
Sources
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
As a halogenated nitrogen heterocycle frequently utilized in drug discovery and synthetic chemistry, (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol requires stringent end-of-life management. Because this compound contains a covalently bound chlorine atom, its disposal is strictly governed by environmental regulations regarding halogenated organic waste.
This guide provides researchers and laboratory managers with the mechanistic reasoning, operational handling procedures, and self-validating disposal workflows required to manage this chemical safely and compliantly.
Physicochemical Profile & Waste Classification
Understanding the fundamental properties of a chemical is the first step in determining its waste trajectory. The presence of the chlorine atom dictates that this compound can never be treated as standard organic waste.
| Property | Value | Regulatory Implication |
| CAS Number | 1379439-07-2 | Primary identifier required for hazardous waste manifests[1]. |
| Molecular Formula | C₈H₁₀ClN₃O | The presence of 'Cl' mandates segregation into halogenated waste streams[1]. |
| Molecular Weight | 199.64 g/mol | Used for quantitative tracking and mass balance calculations[1]. |
| EPA RCRA Status | Halogenated Organic Waste | Prohibited from standard fuel-blending; requires specialized high-temperature incineration[2]. |
The Mechanistic Causality of Halogenated Waste Segregation
Why must (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol be strictly segregated from general organic waste?
In laboratory settings, non-halogenated organic wastes (e.g., ethanol, acetone, hexane) are frequently reprocessed or utilized as secondary fuels in industrial furnaces—a process known as fuel blending. However, introducing even trace amounts of a chlorinated compound like (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol into a non-halogenated stream compromises the entire container[3].
The Chemical Causality: During standard, lower-temperature combustion, the chlorine atom in the pyrimidine ring acts as a radical precursor. Instead of breaking down cleanly into CO₂ and H₂O, the incomplete thermal oxidation of chlorinated organics leads to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3].
To prevent the release of these persistent environmental pollutants, the Environmental Protection Agency (EPA) mandates that halogenated wastes undergo specialized high-temperature incineration (exceeding 1,200 °C)[4]. These specialized incinerators are equipped with rapid-quench cooling systems and alkaline scrubbers designed specifically to neutralize the resulting hydrochloric acid (HCl) gas[4].
Operational Handling & Spill Response Workflow
Before executing disposal, laboratory personnel must be prepared to handle accidental releases. Follow this step-by-step methodology for spill response.
-
Step 1: Isolate and Evacuate Immediately isolate the spill area. If the compound is dissolved in a volatile solvent (e.g., dichloromethane), ensure the fume hood sash is lowered or local exhaust ventilation is maximized[5].
-
Validation Checkpoint: Verify that all ignition sources in the immediate vicinity are turned off.
-
-
Step 2: PPE Verification Don chemical-resistant gloves (nitrile for pure powder; neoprene or butyl rubber depending on the carrier solvent), splash-proof safety goggles, and a flame-resistant lab coat[6].
-
Step 3: Containment
-
For Solid Spills: Do not sweep dry, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to chemical spills.
-
For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth)[5].
-
-
Step 4: Collection Scoop the absorbed mixture using non-sparking tools and transfer it into a wide-mouth, high-density polyethylene (HDPE) container.
-
Step 5: Decontamination Wash the spill surface with a compatible solvent, followed by soap and water. Crucial: All rinsate and contaminated cleanup materials must be placed into the halogenated waste container[7].
Step-by-Step Disposal Procedures
Every protocol in your laboratory should be a self-validating system. Follow this workflow to ensure RCRA-compliant disposal.
Step 1: State Determination & Solvent Compatibility Check
-
Action: Determine if the waste is a pure solid, a reaction residue, or dissolved in a solvent.
-
Validation Checkpoint: If the compound is in solution, verify that the carrier solvent is compatible with the collection container (e.g., use glass or specific UN-rated HDPE for prolonged storage of chlorinated solvents)[8].
Step 2: Segregation into Halogenated Streams
-
Action: Route the material exclusively to the "Halogenated Organic Waste" container[6].
-
Validation Checkpoint: Even if (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is dissolved in a completely non-halogenated solvent (like ethyl acetate or methanol), the presence of the solute's chlorine atom dictates that the entire mixture must now be classified, labeled, and disposed of as halogenated waste[5].
Step 3: Containerization
-
Action: Transfer the waste into a clearly labeled, leak-proof container (typically a 5L or 10L UN-rated jerrican for liquids, or a sealed glass jar for solids)[7].
-
Validation Checkpoint: Ensure the container is never filled past 90% capacity to allow for thermal expansion. Keep the cap tightly sealed at all times unless actively adding waste[8].
Step 4: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container[9].
-
Validation Checkpoint: The label must explicitly state "Hazardous Waste - Halogenated Organics" and list "(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol" along with its carrier solvent and approximate concentration. Do not use chemical abbreviations[9].
Waste Routing Visualization
Workflow for the segregation and disposal of (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol.
References
-
University of Central Florida EHS. EMS-WP-001 Laboratory Environmental Management Procedures. Retrieved from:[Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances. Retrieved from:[Link]
-
RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. Retrieved from: [Link]
-
University of Oslo (UiO). Chemical and Hazardous Waste Guide. Retrieved from:[Link]
-
University of Nevada, Reno EHS. Chemical Waste Procedures. Retrieved from: [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. Retrieved from:[Link]
-
U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from:[Link]
-
Princeton University / EPA. Dioxin Treatment Technologies: Thermal Treatment Technologies. Retrieved from: [Link]
Sources
- 1. (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol 95% | CAS: 1379439-07-2 | AChemBlock [achemblock.com]
- 2. epa.gov [epa.gov]
- 3. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 4. princeton.edu [princeton.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. scienceready.com.au [scienceready.com.au]
- 7. mn.uio.no [mn.uio.no]
- 8. ehs.ucf.edu [ehs.ucf.edu]
- 9. Chemical Waste Procedures | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
